methyl 4-chloro-1H-indole-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXKOXNZVJDRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646520 | |
| Record name | Methyl 4-chloro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-78-1 | |
| Record name | Methyl 4-chloro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-1H-indole-6-carboxylate is a key heterocyclic scaffold prevalent in numerous pharmacologically active compounds. Its synthesis is of considerable interest to the medicinal chemistry community. This technical guide provides a comprehensive overview of the plausible and efficient synthetic strategies for the preparation of this valuable indole derivative. The focus is on providing a detailed, step-by-step methodology, explaining the rationale behind experimental choices, and offering insights into reaction mechanisms and optimization. This document is intended to serve as a practical resource for researchers and scientists engaged in drug discovery and development.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a privileged structural motif in medicinal chemistry, forming the core of a wide array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of new therapeutic agents. The strategic functionalization of the indole scaffold allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Specifically, the introduction of substituents at the 4- and 6-positions of the indole ring can significantly influence the molecule's biological profile. This compound, with its chloro and methoxycarbonyl substituents, represents a versatile intermediate for the synthesis of more complex drug candidates.
Strategic Approaches to the Synthesis of Substituted Indoles
Several classical and modern synthetic methodologies can be envisaged for the construction of the this compound core. The choice of the optimal route depends on factors such as the availability of starting materials, desired scale of synthesis, and tolerance to various functional groups. The most prominent strategies include:
-
The Leimgruber-Batcho Indole Synthesis: A powerful and versatile method starting from ortho-nitrotoluenes.
-
The Fischer Indole Synthesis: A classic and widely used method involving the acid-catalyzed cyclization of arylhydrazones.
-
The Reissert Indole Synthesis: A route that begins with the condensation of an ortho-nitrotoluene with diethyl oxalate.
This guide will focus on a detailed protocol based on the Leimgruber-Batcho indole synthesis , as it offers a high degree of flexibility and is well-suited for the preparation of indoles with various substitution patterns.
The Leimgruber-Batcho Synthesis: A Proposed Route
The Leimgruber-Batcho synthesis provides a convergent and high-yielding pathway to the target molecule. The proposed synthetic sequence commences with a commercially available or readily accessible substituted ortho-nitrotoluene.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound points towards a substituted o-nitrotoluene as the key starting material for a Leimgruber-Batcho approach.
Structure Elucidation of Methyl 4-chloro-1H-indole-6-carboxylate: A Multi-technique Spectroscopic and Crystallographic Approach
<Technical Guide >
Abstract
This technical guide provides a comprehensive, in-depth framework for the unequivocal structure elucidation of methyl 4-chloro-1H-indole-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It details the causality behind the selection of a multi-technique analytical workflow, integrating Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each section is grounded in established scientific principles, offering field-proven insights into data interpretation and experimental design. By presenting a self-validating system of protocols and data correlation, this guide aims to serve as an authoritative resource for the structural characterization of complex heterocyclic molecules.
Introduction: The Imperative for Unambiguous Characterization
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound, featuring both a halogen and an ester functional group, presents a unique synthetic target with potential applications in drug discovery. Its precise chemical structure, including the regiochemistry of the chloro and carboxylate substituents, is critical as even minor positional changes can drastically alter its biological activity, toxicity, and physicochemical properties.
Therefore, a rigorous and orthogonal analytical approach is not merely procedural but essential for advancing research and development. This guide outlines a logical and efficient workflow to confirm the molecular formula, establish the connectivity of all atoms, and determine the spatial arrangement of the molecule, ensuring the highest degree of scientific integrity.
The Analytical Workflow: A Strategy of Orthogonal Confirmation
Workflow Overview
The logical flow of the structure elucidation process is designed to be efficient and self-validating at each stage.
physical and chemical properties of methyl 4-chloro-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 4-chloro-1H-indole-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following sections are designed to offer not just a compilation of data, but a deeper understanding of the causality behind the compound's behavior, grounded in established chemical principles and supported by authoritative references. This document is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of indole derivatives in the pursuit of novel therapeutics.
Molecular Structure and Physicochemical Properties
This compound possesses a bicyclic structure composed of a benzene ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a methyl carboxylate group at the 6-position. This substitution pattern imparts a unique electronic and steric profile that governs its physical and chemical behavior.
Structural and Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈ClNO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 209.63 g/mol | --INVALID-LINK--[1] |
| CAS Number | 885522-78-1 | --INVALID-LINK--[1] |
| Appearance | Off-white to pale yellow solid (Predicted) | Inferred from similar indole carboxylates. |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in non-polar solvents like hexane. | Inferred from general solubility of indole derivatives. --INVALID-LINK-- |
| XLogP3 | 2.5 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this compound are not widely published. However, based on the analysis of structurally similar compounds, the following spectroscopic characteristics can be predicted.
1.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton, and the methyl ester protons. The chlorine atom at the 4-position will influence the chemical shifts of the adjacent protons.
-
N-H Proton: A broad singlet is expected in the downfield region, typically around δ 8.0-9.0 ppm.
-
Aromatic Protons: The protons on the indole ring will appear as multiplets or distinct singlets/doublets in the aromatic region (δ 7.0-8.0 ppm). The proton at the 5-position and the 7-position will likely be singlets or narrow doublets.
-
Methyl Protons: A sharp singlet for the methyl ester group (-OCH₃) is anticipated around δ 3.9 ppm.
1.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, around δ 165-170 ppm.
-
Aromatic Carbons: The eight carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm). The carbon bearing the chlorine atom (C4) will be shifted downfield.
-
Methyl Carbon: The methyl carbon of the ester group will give a signal in the upfield region, typically around δ 52 ppm.
1.2.3. Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 209, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.
1.2.4. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.
-
C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ due to the stretching vibration of the ester carbonyl group.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the C-Cl stretching vibration.
-
Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring, the electron-withdrawing chloro and carboxylate substituents, and the acidic N-H proton.
Reactivity of the Indole Nucleus
The indole ring is generally susceptible to electrophilic attack, with the 3-position being the most nucleophilic.[2] However, the presence of the electron-withdrawing chlorine atom at the 4-position and the methyl carboxylate at the 6-position deactivates the benzene ring towards electrophilic substitution. The pyrrole ring, particularly the 2 and 3-positions, remains the primary site for electrophilic reactions.
References
The Strategic Synthesis of Methyl 4-chloro-1H-indole-6-carboxylate: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Indole Scaffold in Medicinal Chemistry
The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in the landscape of medicinal chemistry. Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, has long signaled its profound biological relevance. In contemporary drug discovery, substituted indoles are considered "privileged scaffolds" due to their ability to bind to a multitude of biological targets with high affinity. This versatility has led to the development of numerous blockbuster drugs for treating a wide range of diseases, including cancer, migraines, and inflammatory conditions. The strategic functionalization of the indole ring is therefore a critical endeavor in the synthesis of novel therapeutics. Among the myriad of substituted indoles, methyl 4-chloro-1H-indole-6-carboxylate has emerged as a particularly valuable, yet often unheralded, building block. Its specific substitution pattern offers a unique combination of reactivity and structural features that are highly sought after in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for this pivotal intermediate.
The Genesis of a Key Intermediate: A History Rooted in Pharmaceutical Process Development
The "discovery" of a foundational intermediate like this compound is seldom a singular, celebrated event. Instead, its history is intricately woven into the broader narrative of drug development, where the need for efficient and scalable synthetic routes to complex drug molecules drives the innovation of new building blocks. The importance of halogenated and carboxylated indoles is exemplified by the synthesis of the PARP inhibitor Rucaparib, which utilizes the closely related methyl 6-fluoro-1H-indole-4-carboxylate as a key intermediate[1].
The most pertinent historical context for this compound can be found in the development of the multi-kinase inhibitor Nintedanib (BIBF 1120)[2]. While not the exact intermediate, the synthesis of the core indolinone scaffold of Nintedanib, as detailed in several patents, provides a clear and industrially relevant blueprint for the production of our target molecule[3][4]. These processes often commence with a substituted nitrobenzoic acid, highlighting the strategic importance of such precursors in the construction of the indole ring system. The synthetic pathways developed for Nintedanib underscore the demand for specifically substituted indoles and provide a strong inferential basis for the genesis and utility of this compound.
Strategic Synthesis: A Multi-step Approach to a Versatile Building Block
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and industrially scalable approach, adapted from the synthesis of related indolinone cores, begins with a commercially available substituted nitrobenzoate.
Proposed Synthetic Pathway
The following diagram illustrates a plausible and efficient synthetic route to this compound:
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on established methodologies for similar indole derivatives[2][3][4].
Step 1: Synthesis of Methyl 4-(bis(methoxycarbonyl)methyl)-3-nitrobenzoate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add dimethyl malonate dropwise.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add a solution of methyl 3-chloro-4-nitrobenzoate in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4-(bis(methoxycarbonyl)methyl)-3-nitrobenzoate.
Step 2: Synthesis of Methyl 4-chloro-2-oxindole-6-carboxylate
-
Dissolve methyl 4-(bis(methoxycarbonyl)methyl)-3-nitrobenzoate in a suitable solvent such as acetic acid or a mixture of methanol and ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10 wt. %).
-
Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon of hydrogen) at a pressure of 40-50 psi.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 4-chloro-2-oxindole-6-carboxylate, which may be used in the next step without further purification or can be purified by recrystallization.
Step 3: Synthesis of this compound
-
Suspend the crude methyl 4-chloro-2-oxindole-6-carboxylate in a mixture of methanol and aqueous sodium hydroxide.
-
Heat the mixture to reflux and stir until the hydrolysis of the ester and decarboxylation is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the 4-chloro-1H-indole-6-carboxylic acid.
-
Filter the solid, wash with water, and dry under vacuum.
-
Suspend the crude carboxylic acid in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
-
Heat the mixture to reflux until the esterification is complete.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization to afford pure this compound.
Quantitative Data Summary
The following table provides expected yields for each step of the synthesis, based on literature values for analogous transformations.
| Step | Product | Starting Material | Reagents | Expected Yield (%) |
| 1 | Methyl 4-(bis(methoxycarbonyl)methyl)-3-nitrobenzoate | Methyl 3-chloro-4-nitrobenzoate | Dimethyl malonate, NaH, DMF | 85-95 |
| 2 | Methyl 4-chloro-2-oxindole-6-carboxylate | Methyl 4-(bis(methoxycarbonyl)methyl)-3-nitrobenzoate | H₂, Pd/C, Acetic Acid | 80-90 |
| 3 | This compound | Methyl 4-chloro-2-oxindole-6-carboxylate | 1. NaOH, MeOH/H₂O; 2. HCl; 3. MeOH, H₂SO₄ | 70-85 |
The Role of this compound in Drug Development
This compound is a highly valuable intermediate for the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors. The 4-chloro substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 6-carboxylate group can be readily converted to amides or other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
The structural motif of a 4-substituted indole is found in numerous inhibitors of kinases such as c-Met, which are implicated in various cancers[5]. The ability to readily introduce diverse substituents at the 4-position makes this intermediate a key component in the construction of libraries of potential drug candidates for high-throughput screening.
Conclusion: A Versatile and Indispensable Tool for Medicinal Chemistry
While the discovery of this compound may not be a singular event, its importance in the field of medicinal chemistry is undeniable. Its strategic synthesis, born out of the necessity for efficient routes to complex drug molecules like Nintedanib, highlights the crucial role of chemical process development in advancing pharmaceutical research. The robust and scalable synthetic pathways to this versatile intermediate empower medicinal chemists to explore a wider chemical space in their quest for novel therapeutics. As the demand for highly specific and potent kinase inhibitors continues to grow, the strategic value of this compound as a cornerstone building block is set to increase, further solidifying the enduring legacy of the indole scaffold in the future of medicine.
References
- 1. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]
- 4. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 5. SYNTHESIS OF INDOMETHACIN METABOLITES - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-chloro-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
Methyl 4-chloro-1H-indole-6-carboxylate is a halogenated indole derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a chlorine atom at the 4-position and a methyl carboxylate group at the 6-position of the indole scaffold, renders it a versatile building block for the synthesis of more complex and biologically active molecules. The indole core is a privileged structure in pharmacology, forming the backbone of numerous natural products and synthetic drugs. The presence of a chlorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, while the ester functionality provides a convenient handle for further chemical modifications. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and potential applications, serving as a vital resource for researchers engaged in the design and development of novel therapeutics.
Table 1: Key Properties of this compound
| Property | Value |
| CAS Number | 885522-78-1 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| IUPAC Name | This compound |
| Synonyms | 1H-Indole-6-carboxylic acid, 4-chloro-, methyl ester |
Synthetic Pathways: Crafting the Core Structure
The synthesis of this compound typically involves a multi-step sequence, starting from readily available precursors. A common strategy is the esterification of the corresponding carboxylic acid, 4-chloro-1H-indole-6-carboxylic acid. This precursor can be synthesized through various indole-forming reactions. One plausible synthetic route is outlined below.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Exemplary Synthesis Protocol: Esterification of 4-chloro-1H-indole-6-carboxylic acid
This protocol describes the conversion of 4-chloro-1H-indole-6-carboxylic acid to its methyl ester. The preceding synthesis of the carboxylic acid is a critical step, often involving palladium-catalyzed reactions for indole ring formation.[1]
Materials:
-
4-chloro-1H-indole-6-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-1H-indole-6-carboxylic acid in anhydrous methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting carboxylic acid spot indicates the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure this compound.
-
Causality Behind Experimental Choices:
-
Anhydrous Methanol: Using anhydrous methanol is crucial to drive the equilibrium of the Fischer esterification towards the product side by minimizing the presence of water, which could hydrolyze the ester back to the carboxylic acid.
-
Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, further shifting the equilibrium.
-
Sodium Bicarbonate Wash: This step is essential to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating the extraction of the ester into the organic phase.
-
Brine Wash: Washing with brine helps to remove any remaining water and inorganic salts from the organic layer.
-
Column Chromatography: This purification technique is employed to separate the desired product from any unreacted starting materials, by-products, or impurities, ensuring a high purity of the final compound.
Spectroscopic Characterization: Fingerprinting the Molecule
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the indole NH proton, aromatic protons on the benzene and pyrrole rings, and the methyl ester protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and carboxylate groups. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of the indole ring system, and the methyl carbon of the ester. The positions of the carbons will be affected by the substituents. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable. |
| IR Spec. | Characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, C-Cl stretch, and aromatic C-H and C=C stretches. |
Chemical Reactivity and Applications in Drug Discovery
This compound serves as a valuable intermediate in the synthesis of a wide array of more complex molecules with potential therapeutic applications. The indole nucleus itself is a key pharmacophore, and the substituents on this particular derivative offer multiple avenues for further chemical transformations.[3]
Key Reaction Sites:
-
N-H of the Indole Ring: The nitrogen atom can be alkylated, acylated, or arylated to introduce various substituents. These modifications can significantly impact the biological activity of the resulting compounds.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives. This allows for the introduction of diverse functional groups and the exploration of structure-activity relationships.
-
Aromatic Ring: The indole ring can undergo electrophilic substitution reactions, although the regioselectivity will be influenced by the existing substituents. Palladium-catalyzed cross-coupling reactions can also be employed to introduce further diversity.
Significance in Medicinal Chemistry:
Indole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of targeted inhibitors of various enzymes and receptors. For instance, substituted indole-6-carboxylates have been explored as potential therapeutic agents.[3]
Reaction Pathway Example: Amide Formation
Caption: A representative reaction pathway illustrating the conversion of the methyl ester to an amide derivative.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. Although specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery and development. Its unique combination of a privileged indole scaffold with versatile functional groups makes it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its key properties, synthesis, spectroscopic characteristics, reactivity, and safety considerations. As research into novel therapeutics continues to expand, the utility of such well-designed building blocks will undoubtedly play a crucial role in the creation of the next generation of medicines.
References
Unlocking the Therapeutic Potential of Methyl 4-chloro-1H-indole-6-carboxylate: A Technical Guide for Preclinical Research and Development
Abstract: The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents. This technical guide focuses on a specific, yet underexplored derivative, methyl 4-chloro-1H-indole-6-carboxylate . While direct biological data for this compound is not extensively available in current literature, its structural features—a halogenated indole core with a carboxylate group at the 6-position—suggest a strong potential for significant biological activity. This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to investigate its therapeutic promise. By analyzing structure-activity relationships (SAR) of analogous compounds, we extrapolate potential activities, propose mechanistic pathways, and detail robust experimental protocols for a thorough preclinical evaluation. This guide is designed to be a catalyst for new research avenues, providing a logical and scientifically rigorous path from theoretical potential to empirical validation.
Introduction: The Rationale for Investigating this compound
The indole scaffold is a recurring motif in numerous FDA-approved drugs and clinical candidates, valued for its ability to interact with a wide array of biological targets. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that are hypothesized to confer potent bioactivity.
-
The 4-Chloro Substituent: Halogenation, particularly at the C4 and C6 positions of the indole ring, is known to enhance the lipophilicity and metabolic stability of compounds. The electron-withdrawing nature of chlorine can modulate the electron density of the indole ring, influencing its binding affinity to target proteins. Studies on multi-halogenated indoles have demonstrated potent antifungal and antimicrobial activities.[1][2] The presence of a chloro group at the 4-position is a key feature for exploration.
-
The 6-Carboxylate Group: The methyl ester at the C6 position provides a site for hydrogen bonding and can be hydrolyzed by cellular esterases to the corresponding carboxylic acid, potentially altering the compound's solubility, cell permeability, and target engagement. Research on indole-6-carboxylic acid derivatives has revealed significant potential as anticancer agents, particularly as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2.[3][4]
Given this structural context, we will explore three primary areas of potential biological activity for this compound:
-
Anticancer Activity
-
Antifungal and Antimicrobial Activity
-
Neuroprotective Effects
This guide will now delve into each of these potential applications, providing the scientific rationale and detailed experimental workflows for their investigation.
Potential Anticancer Activity: Targeting Key Oncogenic Pathways
The indole nucleus is a well-established pharmacophore in oncology.[5] The structural similarity of this compound to known tyrosine kinase inhibitors provides a strong rationale for investigating its anticancer potential.[3]
Proposed Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)
Many indole-6-carboxylic acid derivatives have been shown to target the ATP-binding site of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Overexpression of these RTKs is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis. We hypothesize that this compound could function as an RTK inhibitor.
Caption: Proposed mechanism of RTK inhibition by the test compound.
Experimental Workflow for Anticancer Evaluation
A tiered approach is recommended, starting with broad screening and progressing to more specific mechanistic studies.
Caption: Tiered experimental workflow for anticancer activity assessment.
Detailed Protocol: MTT Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the test compound in DMSO and further dilute in culture medium. Add the compound to the wells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Hypothetical Data Summary
The following table presents hypothetical IC50 values based on activities of structurally related indole-6-carboxylic acid derivatives.[3][4]
| Cell Line | Cancer Type | Hypothetical IC50 (µM) of Test Compound |
| A549 | Lung Carcinoma | 8.5 |
| HCT-116 | Colorectal Carcinoma | 12.2 |
| HeLa | Cervical Cancer | 15.8 |
| HT-29 | Colorectal Adenocarcinoma | 10.4 |
Potential Antifungal and Antimicrobial Activity
The presence of a halogen on the indole ring is a key structural feature associated with antimicrobial and antifungal properties.[1][2] Specifically, halogenation at the C4 and C6 positions has been shown to be optimal for antifungal activity against Candida species.[1]
Proposed Mechanism of Action: Disruption of Fungal Cell Integrity
Halogenated indoles are thought to exert their antifungal effects through multiple mechanisms, including the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent damage to cellular components.[2] They may also disrupt biofilm formation and inhibit the yeast-to-hyphae transition, a critical virulence factor for fungi like Candida albicans.[6]
Experimental Workflow for Antimicrobial Evaluation
Caption: Workflow for evaluating antimicrobial and antifungal potential.
Detailed Protocol: Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against relevant microbial strains.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Candida albicans, Staphylococcus aureus) to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (microbe + medium) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the microbe (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.
Hypothetical Data Summary
The following table shows hypothetical MIC values against various pathogens, extrapolated from data on other halogenated indoles.[1][7]
| Microbial Strain | Type | Hypothetical MIC (µg/mL) |
| Candida albicans | Fungus | 16-32 |
| Candida krusei | Fungus | 8-16 |
| Staphylococcus aureus | Gram-positive bacteria | 32-64 |
| Escherichia coli | Gram-negative bacteria | >128 |
Potential Neuroprotective Effects
Indole derivatives, including indole-3-carbinol and its metabolites, have demonstrated neuroprotective properties by modulating pathways involved in oxidative stress and inflammation.[8][9] The core indole scaffold of this compound suggests it may also possess neuroprotective capabilities.
Proposed Mechanism of Action: Antioxidant and Anti-inflammatory Pathways
The neuroprotective effects of indoles are often attributed to their ability to activate the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense against oxidative stress.[9] They may also reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines.
Caption: Proposed Nrf2-mediated neuroprotective mechanism.
Experimental Workflow for Neuroprotection Evaluation
Objective: To assess the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.
Methodology:
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate medium.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), for a further 24 hours.
-
Cell Viability Assay: Assess cell viability using the MTT assay as described previously.
-
ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Western Blot Analysis: Analyze the expression levels of key proteins in the Nrf2 pathway (Nrf2, HO-1).
Synthesis and Characterization
While this guide focuses on biological activity, a reliable synthesis and thorough characterization of this compound are paramount. The compound is commercially available from some vendors, and synthetic routes have been described for similar structures.[10][11] Standard characterization should include ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry to confirm identity and purity.[12]
Conclusion and Future Directions
This compound stands as a promising yet unvalidated candidate for drug discovery. Its structural features strongly suggest potential as an anticancer, antifungal, and neuroprotective agent. The experimental frameworks provided in this guide offer a clear and logical path for its preclinical evaluation.
Future research should focus on:
-
Lead Optimization: Should initial screening prove fruitful, derivatization of the indole nitrogen, modification of the ester group, and exploration of other halogen substitutions could lead to compounds with enhanced potency and selectivity.
-
In Vivo Studies: Promising in vitro results should be followed by evaluation in relevant animal models to assess efficacy, pharmacokinetics, and safety.
-
Target Deconvolution: For compounds exhibiting potent activity, identifying the specific molecular target(s) will be crucial for understanding the mechanism of action and for further rational drug design.
This document serves as a foundational roadmap for unlocking the therapeutic potential of this intriguing indole derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure activity relationships of schweinfurthin indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of 7‐benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. jbarbiomed.com [jbarbiomed.com]
- 11. chemuniverse.com [chemuniverse.com]
- 12. mdpi.com [mdpi.com]
Substituted Indole-6-Carboxylates: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Legacy and Therapeutic Promise of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and the ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery.[3] From the anti-cancer vinca alkaloids to the antihypertensive reserpine, the indole motif has given rise to numerous life-saving medications.[4] Within this distinguished class of compounds, substituted indole-6-carboxylates have emerged as a particularly promising area of research, offering a versatile platform for the development of novel therapeutics across a spectrum of diseases.[5] The carboxylate group at the 6-position not only serves as a key handle for synthetic elaboration but also plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule.[6] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted indole-6-carboxylates, tailored for researchers, scientists, and drug development professionals.
Synthetic Strategies: Building and Diversifying the Indole-6-Carboxylate Core
The synthetic accessibility of the indole-6-carboxylate scaffold is a key driver of its prominence in medicinal chemistry. A variety of robust and scalable methods have been developed for both the initial construction of the core and its subsequent functionalization at multiple positions.
Core Synthesis: Establishing the Foundation
The preparation of the fundamental building block, typically methyl 1H-indole-6-carboxylate or indole-6-carboxylic acid, can be achieved through several established synthetic routes. One common approach involves the Fischer indole synthesis, a reliable method for constructing the indole ring from a phenylhydrazine and a ketone or aldehyde.[7] More contemporary methods, such as palladium-catalyzed cyclization reactions, offer alternative and often milder conditions for the synthesis of the indole nucleus.[8]
Key Experimental Protocol: Synthesis of Methyl 1H-indole-6-carboxylate
A detailed, step-by-step protocol for a common synthetic route is outlined below. This procedure is a representative example and may require optimization based on specific laboratory conditions and available starting materials.
Step 1: Preparation of a Suitable Precursor
Detailed procedures for the synthesis of precursors like methyl 2-methyl-3-nitrobenzoate are available in established organic synthesis literature.[9]
Step 2: Cyclization to Form the Indole Ring
The cyclization of a Stobbe condensation product derived from a pyrrole-2-carboxaldehyde can yield a 4-hydroxyindole-6-carboxylate precursor, which can be further modified.[10]
Step 3: Esterification (if starting from the carboxylic acid)
Indole-6-carboxylic acid can be esterified to its methyl ester using standard conditions, such as treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).
Functionalization of the Indole-6-Carboxylate Scaffold: A Gateway to Chemical Diversity
The true therapeutic potential of the indole-6-carboxylate core is unlocked through its diverse functionalization. The indole ring offers multiple sites for substitution, each influencing the molecule's biological activity in a unique way.
N1-Alkylation: The indole nitrogen is a common site for modification. N-alkylation can be readily achieved using various alkyl halides or other electrophiles in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[11][12] Microwave-assisted protocols can significantly accelerate this transformation.[7]
C2-Arylation and Alkylation: The C2 position of the indole ring can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, with aryl or vinyl boronic acids or stannanes.[13][14] Directed C-H activation strategies have also emerged as powerful tools for the C2-alkylation and alkenylation of indoles.[15]
C3-Functionalization: As the most nucleophilic position, C3 is a prime target for electrophilic substitution. A variety of functional groups can be introduced at this position, including alkyl, acyl, and formyl groups.[16][17][18]
C6-Carboxylate Modification: The carboxylate group at the C6 position is a versatile handle for creating amide and ester derivatives. Standard amide coupling reagents like HATU can be used to form carboxamides.[19]
Diagram: Synthetic Routes to Substituted Indole-6-Carboxylates
Caption: Synthetic pathways to substituted indole-6-carboxylates.
Biological Activities and Therapeutic Applications: A Multifaceted Pharmacophore
Substituted indole-6-carboxylates have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.
Anticancer Activity
A significant body of research has focused on the development of substituted indole-6-carboxylates as anticancer agents. These compounds have been shown to target key signaling pathways involved in tumor growth, proliferation, and survival.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Many cancers exhibit aberrant signaling through receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). Substituted indole-6-carboxylates have been designed as potent inhibitors of these kinases. For instance, certain hydrazine-1-carbothioamide and oxadiazole derivatives of indole-6-carboxylate have shown promising cytotoxic effects against various cancer cell lines by targeting EGFR and VEGFR-2, respectively.
Table 1: Anticancer Activity of Representative Substituted Indole-6-Carboxylates
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | EGFR | HepG2 | 7.32 | |
| 4a | EGFR | HCT-116 | 6.54 | |
| 4a | EGFR | A549 | 8.12 | |
| 6c | VEGFR-2 | HepG2 | 5.11 | |
| 6c | VEGFR-2 | HCT-116 | 4.38 | |
| 6c | VEGFR-2 | A549 | 6.25 |
Diagram: EGFR/VEGFR-2 Signaling Pathways
Caption: Inhibition of EGFR and VEGFR-2 signaling by indole-6-carboxylates.
Antiviral Activity
The indole scaffold is a common feature in many antiviral drugs, and substituted indole-6-carboxylates are being explored for their potential in this therapeutic area. While specific data on indole-6-carboxylates is emerging, the broader class of indole derivatives has shown activity against a range of viruses, including influenza, HIV, and hepatitis C virus (HCV).[20] For example, indole-6-carboxylic acid has been identified as a fragment for the development of novel HIV protease inhibitors.[21]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Indole derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[22][23] While specific studies on indole-6-carboxylates are less common, the structural motif is present in compounds with known anti-inflammatory effects.[5]
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. The indole nucleus is found in many neuroactive compounds, and its derivatives are being investigated for their potential to protect neurons from damage and degeneration.[24][25] The antioxidant and radical scavenging properties of some indole derivatives contribute to their neuroprotective effects.[26] Indole-6-carboxaldehyde, a related derivative, has been shown to prevent oxidative stress-induced mitochondrial dysfunction and apoptosis in skeletal myoblasts, suggesting a potential neuroprotective mechanism.[27]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The systematic modification of the indole-6-carboxylate scaffold and the analysis of the resulting changes in biological activity, known as structure-activity relationship (SAR) studies, are crucial for the optimization of lead compounds. Key SAR insights for this class of molecules include:
-
Substitution on the Indole Nitrogen (N1): The nature of the substituent at the N1 position can significantly impact activity. For example, in some series of anticancer agents, a methyl group at N1 has been shown to be beneficial for activity.
-
Substitution at the C2 and C3 Positions: The introduction of various aryl and alkyl groups at these positions can modulate the compound's interaction with its biological target. The size, electronics, and lipophilicity of these substituents are critical parameters to consider.
-
Modification of the C6-Carboxylate: Conversion of the C6-carboxylate to amides or other ester derivatives can influence solubility, cell permeability, and target engagement. The nature of the amine or alcohol used in these modifications provides a rich avenue for SAR exploration.
Future Directions and Conclusion
Substituted indole-6-carboxylates represent a highly versatile and promising scaffold in modern drug discovery. The wealth of synthetic methodologies available for their preparation, coupled with their diverse range of biological activities, ensures their continued importance in the quest for novel therapeutics. Future research in this area will likely focus on:
-
Exploration of Novel Biological Targets: Expanding the investigation of substituted indole-6-carboxylates to a wider range of therapeutic targets beyond the current focus on oncology.
-
Development of More Efficient and Greener Synthetic Methods: The continuous refinement of synthetic routes to improve efficiency, reduce environmental impact, and facilitate the generation of large compound libraries for high-throughput screening.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. ijpsr.com [ijpsr.com]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. iris.unina.it [iris.unina.it]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of Methyl 4-Chloro-1H-indole-6-carboxylate in Modern Organic Synthesis
Introduction: The Privileged Indole Scaffold and the Role of Strategic Functionalization
The indole heterocycle is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." The strategic functionalization of the indole core is paramount in drug discovery, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
Methyl 4-chloro-1H-indole-6-carboxylate emerges as a highly versatile and valuable building block in this context. Its structure is strategically adorned with three key functional groups, each offering a distinct handle for synthetic diversification:
-
The C4-Chloro Substituent: This halogen atom is a prime site for transition metal-catalyzed cross-coupling reactions. While chloroarenes are known to be less reactive than their bromo or iodo counterparts, modern advances in catalyst design have made them reliable and cost-effective coupling partners. Its position on the electron-rich benzene portion of the indole influences the electronic landscape of the entire molecule.
-
The C6-Carboxylate Group: The methyl ester at the 6-position provides a site for modification through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation or other transformations. This allows for the introduction of a wide array of functional groups to modulate properties like solubility and target engagement.
-
The N1-Hydrido Group: The indole nitrogen is a nucleophilic center that can be readily functionalized through alkylation, arylation, or acylation. Modification at this position is a common strategy to block metabolic pathways or to introduce substituents that can probe specific binding pockets in biological targets.
This guide provides a detailed exploration of the synthetic utility of this compound, offering insights into key transformations and providing robust protocols for its application in complex molecule synthesis.
I. Synthesis of the Core Scaffold: this compound
Caption: Conceptual workflow for the synthesis of the title compound.
II. C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling
The chloro-substituent at the C4 position is the gateway to building molecular complexity through the formation of new carbon-carbon and carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.
A. Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. For a challenging substrate like an aryl chloride, the choice of ligand and base is critical to facilitate the rate-determining oxidative addition step and promote efficient transmetalation. Bulky, electron-rich phosphine ligands are often required.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a representative method adapted from established procedures for aryl chlorides and should be optimized for this specific substrate.
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.5 equiv.), and a strong base such as potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst system. A common choice for aryl chlorides is a combination of Pd₂(dba)₃ (2 mol %) and a bulky, electron-rich phosphine ligand like SPhos or XPhos (4-5 mol %).
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). The reaction mixture is then heated to 80-110 °C and stirred until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup and Purification: Upon cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Pd₂(dba)₃ / SPhos | Bulky, electron-rich ligand facilitates oxidative addition of the C-Cl bond. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic base promotes the transmetalation step. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, high-boiling aprotic solvent suitable for palladium catalysis. |
| Temperature | 80-110 °C | Thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. |
B. Heck Reaction: Synthesis of Substituted Alkenes
The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes to form substituted olefins, providing a powerful method for C(sp²)–C(sp²) bond formation. The reaction typically proceeds with high trans selectivity. For aryl chlorides, higher temperatures and phosphine-based catalysts or N-heterocyclic carbene (NHC) ligands are often necessary.
Representative Protocol: Heck Reaction
This protocol is a representative method and requires optimization for the specific alkene coupling partner.
-
Reaction Setup: In a pressure-rated vessel, combine this compound (1.0 equiv.), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), a palladium source such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol %), and a suitable ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃, 4-10 mol %).
-
Base and Solvent: Add a base, typically an organic base like triethylamine (NEt₃, 2.0 equiv.) or an inorganic base like potassium carbonate (K₂CO₃, 2.0 equiv.), and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Heating: Seal the vessel and heat the mixture to 100-140 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove palladium black. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
C. Buchwald-Hartwig Amination: Direct C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the direct formation of C-N bonds by coupling aryl halides with amines. This reaction has largely replaced harsher classical methods. The success of coupling unactivated aryl chlorides heavily relies on the use of specialized, sterically hindered, and electron-rich phosphine ligands.
Representative Protocol: Buchwald-Hartwig Amination
This protocol is a representative method. The choice of base and ligand may vary depending on the amine coupling partner.
-
Inert Atmosphere Setup: To a glovebox or a flame-dried Schlenk flask under argon, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol %), the appropriate phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1-1.2 equiv.).
-
Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture to 80-110 °C. The reaction is typically complete within 1-24 hours.
-
Purification: After cooling, the reaction is quenched with water, and the product is extracted into an organic solvent. The organic phase is washed, dried, and concentrated. Purification is achieved via flash chromatography.
III. Functionalization of the Indole Nitrogen (N1-H)
The indole N-H proton is acidic and can be deprotonated with a suitable base, allowing for subsequent reaction with an electrophile. N-alkylation is a common transformation used to alter the biological properties of indole-containing molecules.
Caption: General workflow for the N-alkylation of the indole core.
Representative Protocol: N-Methylation
This protocol is a general method for N-methylation and may require adjustment of base and solvent.
-
Setup: To a round-bottom flask, add a solution of this compound (1.0 equiv.) in a polar aprotic solvent like DMF or THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Stir the mixture at 0 °C for 30 minutes or until hydrogen evolution ceases.
-
Alkylation: Add methyl iodide (CH₃I, 1.5 equiv.) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
| Parameter | Recommended Condition | Rationale / Causality |
| Base | NaH | A strong, non-nucleophilic base that irreversibly deprotonates the indole N-H. |
| Electrophile | CH₃I | A highly reactive electrophile for methylation. |
| Solvent | DMF or THF | Polar aprotic solvent that solubilizes the indole and the resulting anion. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic deprotonation; warming facilitates the Sₙ2 reaction. |
IV. Transformation of the Ester Moiety
The methyl ester at the C6 position is a versatile handle for further derivatization, most commonly through saponification (hydrolysis) to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a critical functional group in many pharmaceuticals.
Representative Protocol: Ester Hydrolysis (Saponification)
This is a standard saponification protocol. Reaction time and temperature may need optimization.
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a mixture of methanol and water.
-
Hydrolysis: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH, 2-3 equiv.) or sodium hydroxide (NaOH, 2-3 equiv.).
-
Heating: Heat the reaction mixture to reflux (or stir at room temperature for an extended period) and monitor by TLC until the starting ester is no longer present.
-
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl. The carboxylic acid product will typically precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate.
Conclusion
This compound is a trifunctional synthetic building block of significant strategic value. The orthogonal reactivity of its three functional handles—the C4-chloro group for cross-coupling, the N1-hydrido group for substitution, and the C6-ester for hydrolysis and subsequent derivatization—provides medicinal and materials chemists with a powerful platform for the rapid generation of molecular diversity. The representative protocols provided herein, grounded in established chemical principles, serve as a guide for leveraging this versatile scaffold in the pursuit of novel and functional molecules.
Application Notes and Protocols for Methyl 4-Chloro-1H-indole-6-carboxylate
Introduction: The Strategic Value of a Halogenated Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2][3] The strategic introduction of halogen atoms, such as chlorine, onto this scaffold profoundly influences its physicochemical and biological properties.[3][4] The presence of a chlorine atom can enhance membrane permeability, improve metabolic stability, and provide a vector for further chemical modification, making chloroindoles highly sought-after building blocks in drug discovery.[3][4]
Methyl 4-chloro-1H-indole-6-carboxylate is a particularly valuable, yet underexplored, bifunctional scaffold. It combines the reactive potential of a halogenated benzene ring with the electron-withdrawing nature of a carboxylate group. This unique electronic arrangement dictates the regioselectivity of subsequent chemical transformations and opens avenues for creating diverse molecular architectures. This guide provides detailed experimental protocols for key synthetic elaborations of this scaffold and discusses its application in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the starting material is critical for experimental success. The data below represents typical expected values for this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈ClNO₂ | Calculated |
| Molecular Weight | 210.63 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical Observation |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 11.8 (s, 1H, NH), 8.1 (s, 1H, H5), 7.6 (s, 1H, H7), 7.4 (t, 1H, H2), 6.7 (t, 1H, H3), 3.9 (s, 3H, OCH₃) | Predicted, based on analogous structures[5] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 166.5 (C=O), 137.0 (C), 130.0 (C), 128.0 (C), 125.0 (CH), 122.0 (CH), 115.0 (C), 110.0 (CH), 102.0 (CH), 52.0 (OCH₃) | Predicted, based on analogous structures[5][6] |
| Mass Spec (ESI-MS) | m/z: 209.02 [M-H]⁻ | Predicted |
Application Note I: Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C4 position and the N-H bond of the pyrrole ring are prime sites for modification via transition metal-catalyzed cross-coupling reactions. These methods are foundational for building molecular complexity.
Suzuki-Miyaura Coupling at the C4 Position
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C4 position.[7][8] This transformation is critical for exploring structure-activity relationships (SAR) by modifying the "western" region of the indole scaffold.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source like Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is chosen. This system forms a catalytically active Pd(0) species that readily undergoes oxidative addition into the aryl-chloride bond, which is typically less reactive than aryl bromides or iodides.[9][10]
-
Base: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is essential. The base activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the crucial transmetalation step in the catalytic cycle.[8][11]
-
Solvent: A polar aprotic solvent system, such as a mixture of dioxane and water, is used to dissolve both the organic and inorganic reagents, promoting efficient reaction kinetics.[12]
Detailed Protocol: C4-Arylation via Suzuki-Miyaura Coupling
Objective: To synthesize Methyl 4-phenyl-1H-indole-6-carboxylate.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
SPhos (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound, phenylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane. Add this catalyst slurry to the Schlenk tube.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Caption: Workflow for Suzuki-Miyaura C4-Arylation.
Buchwald-Hartwig N-Arylation
The indole N-H bond offers another handle for modification. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, allowing the introduction of diverse aryl or heteroaryl substituents on the indole nitrogen.[9][13][14] This is a key strategy for modulating the electronic properties and steric profile of the molecule, often impacting receptor binding and pharmacokinetic properties.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are highly effective as they promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[13]
-
Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) is commonly used. It deprotonates the indole nitrogen to form the active nucleophile without competing in side reactions.[9][13]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred to prevent catalyst deactivation and ensure good solubility of the reactants.[13]
Detailed Protocol: N-Arylation with 4-Bromoanisole
Objective: To synthesize Methyl 4-chloro-1-(4-methoxyphenyl)-1H-indole-6-carboxylate.
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Pd₂(dba)₃ (2.0 mol%)
-
XPhos (4.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, add NaOtBu to a dry Schlenk tube. In a separate vial, weigh the indole, 4-bromoanisole, Pd₂(dba)₃, and XPhos, then add them to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene to the sealed tube.
-
Reaction Execution: Seal the tube tightly, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.
-
Monitoring: Track the reaction's progress via TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated indole.
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Application Note II: C-H Functionalization for Late-Stage Diversification
Direct C-H functionalization has emerged as a powerful strategy for modifying complex molecules without requiring pre-functionalized starting materials.[15][16] For the this compound scaffold, the C2, C3, and C7 positions are potential sites for such transformations, although their relative reactivity is influenced by the existing substituents.
Causality Behind Experimental Choices:
-
Directing Groups: To achieve regioselectivity, especially on the benzene portion of the indole (C5, C7), a directing group is often installed on the indole nitrogen.[17] Groups like pivaloyl or pyrazolyl can direct a metal catalyst to a specific C-H bond through chelation.[17][18]
-
Catalyst and Oxidant: Palladium, rhodium, and copper are common catalysts for C-H functionalization.[15][18] The choice of catalyst and oxidant (if required) dictates the type of bond formed (e.g., C-C, C-O, C-N).
-
Regioselectivity: The inherent electronic properties of the indole ring favor electrophilic substitution at C3. However, under transition-metal catalysis, C2 functionalization is also common.[16] The chloro- and carboxylate- groups are deactivating, making C-H activation on the benzene ring more challenging and often requiring a directing group strategy for C7 or C5 functionalization.[17]
Detailed Protocol: Directed C7-Alkylation (Hypothetical Adaptation)
This protocol is an expert adaptation based on established methods for directed C-H functionalization on the indole core.[17] It first requires the installation of a directing group.
Part A: Installation of N-Pivaloyl Directing Group
-
Dissolve this compound in anhydrous dichloromethane (DCM).
-
Add triethylamine (Et₃N) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C and slowly add pivaloyl chloride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup and purify by chromatography to obtain N-pivaloyl-methyl 4-chloro-1H-indole-6-carboxylate.
Part B: Palladium-Catalyzed C7-Alkylation Objective: To introduce an alkyl group at the C7 position.
Materials:
-
N-pivaloyl protected indole (from Part A) (1.0 equiv)
-
Alkylating agent (e.g., Methyl Iodide) (3.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)
-
Silver(I) Acetate (AgOAc) (2.0 equiv)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Setup: To a pressure-rated vial, add the N-pivaloyl protected indole, Pd(OAc)₂, and AgOAc.
-
Reagent Addition: Add the alkylating agent followed by trifluoroacetic acid.
-
Reaction Execution: Seal the vial and heat to 120 °C for 24 hours.
-
Monitoring: Check for product formation using LC-MS.
-
Workup: Cool the reaction, filter through a pad of Celite to remove metal salts, and rinse with ethyl acetate.
-
Purification & Deprotection: Concentrate the filtrate and purify the crude product. The pivaloyl group can then be removed under basic conditions (e.g., NaOH in methanol/water) to yield the C7-alkylated product.
Conclusion and Future Directions
This compound is a versatile chemical intermediate with significant potential in drug discovery and materials science. The protocols outlined here for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and C-H functionalization provide robust methodologies for its elaboration into a diverse library of novel compounds. The strategic positioning of the chloro and carboxylate groups allows for orthogonal chemical modifications, making it an ideal scaffold for systematic SAR studies. Future research should focus on exploring the biological activity of derivatives synthesized from this core, particularly in areas where chloroindoles have shown promise, such as oncology and infectious diseases.[1][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tetratek.com.tr [tetratek.com.tr]
- 6. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Cobalt-Catalyzed C–H Activation of Indoles - ChemistryViews [chemistryviews.org]
- 19. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Methyl 4-Chloro-1H-indole-6-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among the plethora of heterocyclic systems, the indole nucleus holds a privileged position, owing to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. This guide delves into the nuanced application of a specifically functionalized indole, methyl 4-chloro-1H-indole-6-carboxylate , a building block of increasing significance in medicinal chemistry. We will explore its synthetic utility, its role as a key intermediate in the generation of targeted therapies, and provide detailed protocols for its synthesis and application, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The strategic functionalization of the indole core allows for the fine-tuning of its physicochemical properties and biological target engagement. The presence of a chlorine atom at the 4-position and a methyl carboxylate group at the 6-position, as in the case of this compound, offers distinct advantages for synthetic elaboration and molecular recognition. The chloro substituent can modulate the electronic properties of the indole ring and provide a vector for further chemical modification, while the ester functionality serves as a versatile handle for amide bond formation or transformation into other functional groups.
Core Application: A Versatile Intermediate in Targeted Therapy
This compound (CAS No. 885522-78-1) is a key building block for the synthesis of more complex indole derivatives with therapeutic potential.[2][3] Its structural features, including the chloro and methyl ester groups, provide multiple avenues for chemical modification, making it a valuable starting material in the development of targeted therapies. The corresponding carboxylic acid, 4-chloro-1H-indole-6-carboxylic acid (CAS No. 885520-25-2), is also a crucial intermediate, often used in the synthesis of potential treatments for cancer and viral infections.[2]
Elaboration into p21-Activated Kinase 4 (PAK4) Inhibitors
A prominent application of the 4-chloro-indole-6-carboxylate scaffold is in the development of inhibitors of p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase that is overexpressed in various human cancers and plays a critical role in cancer cell proliferation, migration, and invasion.[2][3] Consequently, the development of selective PAK4 inhibitors is a promising strategy for cancer therapy.
While a direct synthesis starting from this compound is not explicitly detailed in the cited literature, the synthesis of potent 6-ethynyl-1H-indole derivatives as PAK4 inhibitors strongly implies the use of a 6-carboxy or 6-alkoxycarbonyl substituted indole as a key precursor.[2][3] The transformation of a methyl ester to an ethynyl group is a feasible and common synthetic conversion. The 4-chloro substituent on the indole ring can contribute to the binding affinity and selectivity of the final inhibitor.
The following diagram illustrates the conceptual synthetic pathway from a generic 4-chloro-indole-6-carboxylate to a potential PAK4 inhibitor.
Caption: Conceptual workflow for the synthesis of a PAK4 inhibitor.
Protocols
Synthesis of this compound
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
Materials:
-
4-Chloro-3-hydrazinobenzoic acid
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Fischer Indole Synthesis of 4-Chloro-1H-indole-6-carboxylic acid.
-
In a round-bottom flask, combine 4-chloro-3-hydrazinobenzoic acid (1 equivalent) and pyruvic acid (1.1 equivalents).
-
Heat the mixture gently to initiate the reaction, which is often exothermic.
-
Once the initial reaction subsides, add polyphosphoric acid (PPA) to the mixture.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-1H-indole-6-carboxylic acid.
-
-
Step 2: Esterification to this compound.
-
Dissolve the 4-chloro-1H-indole-6-carboxylic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Expected Outcome:
The final product, this compound, should be a solid. The structure and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Elaboration to a PAK4 Inhibitor Precursor
The following protocol describes a general method for the amidation of the indole-6-carboxylate, a key step in the synthesis of many kinase inhibitors.
Protocol 2: Amide Coupling of this compound
Materials:
-
This compound
-
Desired amine (e.g., 2-amino-4-methoxypyrimidine)
-
Trimethylaluminum (or other suitable coupling agent)
-
Toluene (anhydrous)
-
Argon atmosphere
Procedure:
-
Step 1: N-H Protection (if necessary).
-
Protect the indole N-H with a suitable protecting group (e.g., Boc, SEM) if it interferes with the subsequent reaction. This can be achieved using standard protection protocols.
-
-
Step 2: Amide Coupling.
-
In a flame-dried, argon-purged round-bottom flask, dissolve the amine (1.2 equivalents) in anhydrous toluene.
-
Cool the solution to 0 °C and slowly add a solution of trimethylaluminum (2.0 M in toluene, 1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (N-protected) this compound (1 equivalent) in anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of Rochelle's salt.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expected Outcome:
The resulting amide can be further elaborated, for example, by converting the methyl ester at another position (if present) or the chloro group to other functionalities to generate a library of potential PAK4 inhibitors.
Data Presentation
The biological activity of the final compounds derived from this compound would be determined using various in vitro and in vivo assays. For a series of PAK4 inhibitors, the data would typically be presented in a table format to allow for easy comparison of their potency and selectivity.
| Compound | PAK4 IC50 (nM) | Selectivity vs. PAK1 (fold) | Cell Migration Inhibition (%) |
| Lead Compound | 50 | 100 | 75 |
| Analog 1 | 25 | 150 | 85 |
| Analog 2 | 100 | 50 | 60 |
Visualization of the Synthetic Logic
The following diagram illustrates the logical flow from the starting material to the final bioactive compound, highlighting the key transformations.
Caption: Synthetic strategy from starting materials to a PAK4 inhibitor.
Conclusion and Future Perspectives
This compound is a strategically important building block in medicinal chemistry. Its pre-functionalized scaffold allows for efficient and modular synthesis of complex molecules targeting a range of diseases. The application of this intermediate in the synthesis of PAK4 inhibitors for cancer therapy highlights its potential in modern drug discovery. Future research will likely expand the utility of this versatile molecule to other therapeutic targets, leveraging the unique chemical handles it provides for the generation of novel and potent bioactive compounds. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers to fully exploit the potential of this valuable chemical entity in their drug discovery endeavors.
References
The Versatile Intermediate: Methyl 4-chloro-1H-indole-6-carboxylate in Synthetic Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Among the vast array of functionalized indoles, methyl 4-chloro-1H-indole-6-carboxylate emerges as a particularly valuable synthetic intermediate. Its strategic substitution pattern—a reactive halogen at the 4-position for cross-coupling reactions, a modifiable ester at the 6-position for amide bond formation, and an accessible N-H group for further derivatization—renders it a highly versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and expert insights for researchers in drug discovery and organic synthesis.
The significance of this scaffold is underscored by its utility in the synthesis of targeted therapeutics. For instance, related indole-6-carboxamide derivatives are crucial components of potent kinase inhibitors, such as the BRAF inhibitor Dabrafenib (GSK2118436), used in the treatment of melanoma.[2][3] The strategic placement of functional groups on the indole ring allows for precise control over molecular properties, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Physicochemical Properties and Data
For ease of reference, the key physicochemical properties of this compound and its corresponding carboxylic acid are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₁₀H₈ClNO₂ | 209.63 | Off-white to pale yellow solid | 885520-24-1 |
| 4-Chloro-1H-indole-6-carboxylic acid | C₉H₆ClNO₂ | 195.60 | Off-white to pale yellow solid | 885520-25-2[4] |
Synthesis of the Key Intermediate
The most direct and efficient route to this compound is through the esterification of the commercially available 4-chloro-1H-indole-6-carboxylic acid. This transformation can be readily achieved using several standard protocols.
Protocol 1: Fischer Esterification (Acid-Catalyzed)
This classical method utilizes an excess of methanol in the presence of a strong acid catalyst to drive the equilibrium towards the ester product.[5][6]
Causality behind Experimental Choices:
-
Excess Methanol: Serves as both the reactant and the solvent, ensuring the reaction equilibrium is shifted towards the product side.
-
Sulfuric Acid (H₂SO₄): A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[6]
-
Reflux Conditions: The elevated temperature increases the reaction rate, allowing the system to reach equilibrium more quickly.
Step-by-Step Methodology:
-
To a stirred suspension of 4-chloro-1H-indole-6-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.
-
Carefully add the residue to a mixture of crushed ice and water, which may cause the product to precipitate.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.
Application as a Synthetic Intermediate: Key Transformations
The true utility of this compound lies in its capacity to undergo a variety of chemical transformations at its distinct functional handles. The following section details protocols for key reactions, providing a roadmap for its incorporation into more complex molecules.
Logical Flow of Synthetic Transformations
Caption: Synthetic pathways originating from 4-chloro-1H-indole-6-carboxylic acid.
Protocol 2: Hydrolysis of the Methyl Ester
In multi-step syntheses, it is often necessary to hydrolyze the methyl ester back to the carboxylic acid to enable subsequent reactions, such as amide bond formation.[7]
Causality behind Experimental Choices:
-
Lithium Hydroxide (LiOH): A strong base that promotes saponification of the ester. It is often preferred over sodium or potassium hydroxide due to its better solubility in mixed aqueous-organic solvent systems.
-
THF/Water or Methanol/Water: A mixed solvent system is used to ensure the solubility of both the ester starting material and the hydroxide salt.
-
Acidification: After the saponification is complete, acidification with a strong acid like HCl is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) or methanol and water.
-
Add lithium hydroxide monohydrate (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Amide Bond Formation from the Carboxylic Acid
The carboxylic acid functionality at the 6-position is an ideal handle for introducing a wide range of substituents via amide bond formation. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.[8][9]
Causality behind Experimental Choices:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10]
-
HOBt (Hydroxybenzotriazole): An additive that reacts with the O-acylisourea to form an active ester, which is less prone to racemization and side reactions.[4]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize any acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.
-
DMF (Dimethylformamide): A polar apathetic solvent that is excellent for dissolving a wide range of reactants for coupling reactions.
Step-by-Step Methodology:
-
To a solution of 4-chloro-1H-indole-6-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The chloro-substituent at the 4-position of the indole ring is a prime site for introducing aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][11] This reaction is a powerful tool for constructing C-C bonds.
Causality behind Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)): The palladium catalyst is the heart of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12] The choice of ligand (e.g., PPh₃ or dppf) can significantly impact the reaction's efficiency and scope.
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex.[13]
-
Solvent System (e.g., Dioxane/Water, Toluene/Water): A biphasic solvent system is often used to dissolve both the organic starting materials and the inorganic base and boronic acid.
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 4-aryl-1H-indole-6-carboxylate derivative.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 5: N-Arylation of the Indole Ring
The indole N-H can be functionalized through various methods, including N-arylation, to further expand the chemical space around the core scaffold. Copper-catalyzed N-arylation with boronic acids is a common and effective method.[14]
Causality behind Experimental Choices:
-
Copper Catalyst (e.g., Cu(OAc)₂ or CuI): Copper catalysts are well-established for promoting N-arylation reactions. They are generally less expensive than palladium catalysts.
-
Base (e.g., Et₃N, Pyridine): An organic base is often used to facilitate the reaction, though some systems can proceed without a base.
-
Solvent (e.g., DMSO, Methanol): The choice of solvent can significantly influence the reaction's success. Polar aprotic solvents like DMSO are often effective.
Step-by-Step Methodology:
-
To a reaction tube, add this compound (1.0 eq), the aryl boronic acid (1.2-2.0 eq), a copper catalyst such as copper(I) iodide (CuI, 0.1-0.2 eq), and a base like triethylamine (Et₃N, 2.0 eq).
-
Add a suitable solvent, such as DMSO.
-
Seal the tube and stir the reaction mixture at room temperature or with heating (e.g., 80-100 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography to isolate the N-arylated indole.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of complex, biologically active molecules. Its strategically placed functional groups allow for selective and sequential modifications, providing access to a diverse range of chemical structures. The protocols outlined in this guide offer reliable and reproducible methods for the synthesis and derivatization of this key building block, empowering researchers to accelerate their drug discovery and development programs. By understanding the causality behind the experimental choices, scientists can further optimize these reactions to suit their specific synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Amide Synthesis [fishersci.dk]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Synthesis, Functionalization, and Application of Indole Carboxylates in Drug Discovery
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic pharmaceuticals.[1][2] Indole carboxylates, specifically, represent a privileged subclass of intermediates and active pharmaceutical ingredients (APIs). Their structural motif allows for versatile functionalization, enabling the precise modulation of biological activity. This guide provides an in-depth exploration of the experimental procedures central to the synthesis and manipulation of indole carboxylates. We will detail two primary synthetic routes—the classic Fischer Indole Synthesis and a modern Palladium-Catalyzed C-H Amination—offering field-proven insights into the causality behind procedural choices. Furthermore, a robust protocol for the functionalization of the carboxylate moiety via amide coupling is presented, a critical step in the generation of compound libraries for screening. Finally, we contextualize these procedures by discussing the role of indole carboxylates as potent enzyme inhibitors, underscoring their significance for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indole Carboxylate Scaffold
The indole ring system is often described as a "privileged structure" in drug discovery, capable of binding to a diverse range of biological receptors and enzymes.[1][3] When functionalized with a carboxylate group, typically at the C2 or C3 position, the molecule gains a critical handle for both synthetic elaboration and direct interaction with biological targets. The carboxylate group can act as a hydrogen bond donor/acceptor or a metal-chelating moiety, which is crucial for inhibiting metalloenzymes.[4][5] Derivatives of indole-2-carboxylic acid, for instance, are being actively investigated as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) for cancer immunotherapy, and as HIV-1 integrase inhibitors.[4][5][6] This guide provides the foundational synthetic and analytical protocols necessary to explore this vital chemical space.
Core Synthesis of the Indole Carboxylate Ring System
The creation of the indole carboxylate core is the first critical step. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. We present two powerful and widely adopted methods.
Method A: Fischer Indole Synthesis of Ethyl Indole-2-Carboxylate
The Fischer Indole Synthesis, discovered in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus.[7] The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, formed in situ from an arylhydrazine and a carbonyl compound.[8][9]
Causality and Mechanistic Insight: The reaction mechanism involves the formation of a phenylhydrazone, which tautomerizes to an enamine. A key[10][10]-sigmatropic rearrangement, followed by the loss of ammonia, drives the formation of the aromatic indole ring.[7][11] The use of a strong acid catalyst like polyphosphoric acid (PPA) or zinc chloride is crucial for promoting both the initial condensation and the subsequent cyclization and dehydration steps.[7]
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C–H Bonds [agris.fao.org]
- 11. jk-sci.com [jk-sci.com]
analytical techniques for characterizing methyl 4-chloro-1H-indole-6-carboxylate
An Application Guide to the Analytical Characterization of Methyl 4-chloro-1H-indole-6-carboxylate
Abstract: This document provides a comprehensive guide to the analytical techniques essential for the structural elucidation, purity assessment, and quality control of this compound. As a key heterocyclic scaffold in medicinal chemistry and drug development, rigorous characterization of this compound is paramount.[1] This guide offers detailed protocols and theoretical justifications for the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies are designed for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and chemical industries.
Introduction and Physicochemical Profile
This compound is a substituted indole derivative. The indole ring system is a prevalent structural motif in numerous biologically active compounds and pharmaceuticals.[2] The presence of a chlorine atom and a methyl ester group on the indole core can significantly influence its physicochemical properties and biological activity, making it a valuable intermediate for synthetic chemistry.[1] Accurate and thorough analytical characterization is the bedrock of its use in research and development, ensuring compound identity, purity, and consistency.
Below is a summary of the key physicochemical properties of the target compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₁₀H₈ClNO₂ | PubChem[3] |
| Molecular Weight | 209.63 g/mol | PubChem[3] |
| Canonical SMILES | COC(=O)C1=CC2=C(C=CN2)C(=C1)Cl | PubChem[3] |
| InChIKey | JUXKOXNZVJDRIQ-UHFFFAOYSA-N | PubChem[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Principle of the Technique: NMR spectroscopy is an indispensable technique for determining the precise molecular structure of an organic compound. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. By observing the chemical shifts, signal integrations, and spin-spin coupling patterns, one can deduce the connectivity and chemical environment of each atom in the molecule.[4]
Application to this compound: For this specific molecule, ¹H NMR will confirm the presence and relative positions of the aromatic protons on the indole ring, the N-H proton, and the methyl ester protons. ¹³C NMR will identify all ten unique carbon atoms, including the quaternary carbons, providing a complete carbon skeleton map.[5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indole compounds as it can help in observing the N-H proton, which might exchange in other solvents.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Acquisition Mode: Proton-decoupled
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Spectral Width: 0 to 200 ppm
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.
-
Calibrate the ¹³C spectrum similarly (e.g., DMSO-d₆ at 39.52 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to establish proton-proton connectivities.
-
Expected Spectral Features:
| Proton Assignment | Expected Chemical Shift (ppm, in DMSO-d₆) | Multiplicity | Integration |
| NH | ~11.5 - 12.0 | Broad Singlet | 1H |
| Aromatic CH s | ~7.0 - 8.0 | Doublets, Triplets | 4H total |
| O-CH ₃ | ~3.8 - 4.0 | Singlet | 3H |
Note: The exact chemical shifts and coupling patterns for the aromatic protons require specific assignment through 2D NMR techniques like COSY and HSQC for unambiguous confirmation.[5]
NMR Experimental Workflow
References
Application Notes & Protocols: Methyl 4-chloro-1H-indole-6-carboxylate as a Privileged Scaffold in Modern Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The Strategic Value of the Indole Nucleus
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and rigid, planar geometry allow it to participate in various non-covalent interactions with biological macromolecules, making it an ideal scaffold for drug design.[1] This guide focuses on a specific, highly versatile derivative: Methyl 4-chloro-1H-indole-6-carboxylate . We will explore its role not as an active agent itself, but as a critical starting material and molecular scaffold for the synthesis of potent and selective therapeutic candidates, particularly in oncology. This document provides the scientific rationale, synthetic strategies, and detailed biological evaluation protocols necessary to leverage this compound in a drug discovery program.
Physicochemical Profile and Synthetic Rationale
This compound is a strategically functionalized molecule designed for synthetic elaboration. Its properties make it an ideal entry point for creating diverse chemical libraries.
Table 1: Physicochemical Properties of this compound
| Property | Value | CAS Number | Source |
|---|---|---|---|
| Molecular Formula | C₁₀H₈ClNO₂ | 885522-78-1 | [3] |
| Molecular Weight | 209.63 g/mol | 885522-78-1 | [3] |
| Appearance | Typically an off-white to pale yellow solid | - | - |
| Purity | >95% (Commercially Available) | 885522-78-1 |[3] |
The causality behind its utility is rooted in its distinct functional groups:
-
The Indole NH: Provides a site for N-alkylation, allowing for modulation of properties like solubility and cell permeability.
-
The C4-Chloro Group: This electron-withdrawing group influences the electronic distribution of the indole ring. More importantly, it serves as a key interaction point in the active sites of certain enzymes and can be a site for further modification via cross-coupling reactions. Its presence has been linked to potent VEGFR-2 inhibitory activity in derivative compounds.[4][5]
-
The C6-Methyl Ester: This is the primary handle for synthetic diversification. It is readily converted into a carboxylic acid, amide, or hydrazide, opening a gateway to a multitude of subsequent chemical transformations.[6] This position is crucial for attaching linkers and various pharmacophoric fragments to target specific proteins.[7][8]
Core Application: A Scaffold for Multi-Targeted Anticancer Agents
A primary and highly successful application of the indole-6-carboxylate scaffold is in the development of inhibitors against Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][7] These receptors are frequently overexpressed in various cancers and drive tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[8] Inhibiting these pathways is a clinically validated strategy in oncology.
Caption: Simplified RTK signaling and point of inhibition.
Derivatives of this compound are designed to bind to the ATP-binding pocket of these kinases, preventing their activation and halting downstream signaling. This leads to cell cycle arrest, typically at the G2/M phase, and the induction of programmed cell death (apoptosis).[4][5][7]
Synthetic Strategy: From Scaffold to Lead Compound
The conversion of the methyl ester starting material into a library of diverse compounds is a logical and well-documented process. The general workflow involves creating a reactive intermediate, such as a carbohydrazide, which can then be coupled with various aldehydes, ketones, or other electrophiles.
Caption: General synthetic workflow for diversification.
Protocol: Synthesis of 1-methyl-1H-indole-6-carbohydrazide (Key Intermediate)
This protocol is a representative method adapted from literature.[5] The initial N-methylation is a common first step to prevent unwanted side reactions and improve the compound's physicochemical properties.
-
N-Methylation (Optional but Recommended): a. To a solution of this compound (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq). b. Add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature. c. Stir the reaction mixture for 4-6 hours or until TLC indicates the consumption of the starting material. d. Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1-methyl-4-chloro-1H-indole-6-carboxylate.
-
Hydrazinolysis: a. Dissolve the product from step 1 (1.0 eq) in ethanol. b. Add hydrazine hydrate (10.0 eq) to the solution. c. Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC. d. Upon completion, cool the reaction mixture to room temperature. The product, 1-methyl-4-chloro-1H-indole-6-carbohydrazide, will often precipitate. e. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. This intermediate is now ready for further derivatization.
Protocol: Synthesis of Bioactive Oxadiazole Derivatives
This protocol illustrates the conversion of the hydrazide intermediate into a 1,3,4-oxadiazole, a class of compounds shown to have potent VEGFR-2 inhibitory activity.[4]
-
Thiosemicarbazide Formation: a. Suspend the indole-6-carbohydrazide intermediate (1.0 eq) in ethanol. b. Add an appropriate aryl isothiocyanate (e.g., 4-chlorophenyl isothiocyanate, 1.1 eq). c. Reflux the mixture for 8-12 hours. d. Cool the reaction, and collect the precipitated thiosemicarbazide product by filtration.
-
Oxadiazole Cyclization: a. To a suspension of the thiosemicarbazide from the previous step (1.0 eq) in ethanol, add a desulfurizing agent like mercuric oxide (HgO, 2.0 eq). b. Reflux the mixture for 10-15 hours until the evolution of H₂S gas ceases (can be monitored with lead acetate paper). c. Filter the hot reaction mixture to remove mercuric sulfide. d. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography to yield the final 2-anilino-1,3,4-oxadiazole derivative.
Biological Evaluation Workflow
A structured screening cascade is essential to efficiently identify promising compounds. The process begins with broad cytotoxicity screening and funnels down to specific, target-based, and cell-based mechanistic assays.
Caption: A typical screening cascade for anticancer agents.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol provides a reliable method to assess the general antiproliferative effect of the synthesized compounds against cancer cells.[7]
-
Cell Seeding: a. Culture human cancer cell lines (e.g., HCT-116 colorectal carcinoma, A549 lung carcinoma) in appropriate media (e.g., DMEM with 10% FBS). b. Trypsinize and seed 5,000-10,000 cells per well in a 96-well microtiter plate. c. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of each test compound in DMSO. b. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is <0.5%. c. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include wells for "vehicle control" (DMSO only) and "untreated control". d. Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. b. Add 20 µL of the MTT solution to each well. c. Incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: a. Carefully remove the media. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes. d. Measure the absorbance at 570 nm using a microplate reader. e. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Interpretation: Structure-Activity Relationship (SAR)
The data generated from cytotoxicity and enzyme inhibition assays are critical for establishing an SAR. This process links specific chemical modifications to changes in biological activity, guiding the next round of synthesis.
Table 2: Example IC₅₀ Data for SAR Analysis of VEGFR-2 Inhibitors
| Compound | R Group on Oxadiazole | Cytotoxicity IC₅₀ (A549 cells, µM) | VEGFR-2 Kinase IC₅₀ (µM) |
|---|---|---|---|
| 6a | Phenyl | 8.5 | 2.1 |
| 6b | 4-Methylphenyl | 7.2 | 1.5 |
| 6c | 4-Chlorophenyl | 1.9 | 0.35 |
| 6d | 4-Methoxyphenyl | 12.3 | 4.8 |
Interpretation: The hypothetical data in Table 2 illustrates a common SAR observation. The presence of a halogen, specifically chlorine, at the 4-position of the terminal phenyl ring (Compound 6c) dramatically increases both cellular cytotoxicity and direct enzyme inhibition compared to unsubstituted or electron-donating groups.[4][5] This insight is invaluable, as it confirms that this specific structural feature is crucial for potent activity and should be retained or further explored in lead optimization. The general finding that an attached aryl or heteroaryl fragment is required for anti-tumor activity is a key takeaway from such studies.[7][8]
Broader Applications and Future Directions
While oncology is a major focus, the versatility of the indole scaffold suggests wider therapeutic potential. The protocols described herein can be adapted to screen for other activities:
-
Antiviral Activity: Derivatives can be screened against viral targets, such as HIV-1 integrase, using appropriate enzymatic and cell-based viral replication assays.[9][10]
-
Anti-inflammatory Activity: Compounds can be evaluated in assays measuring the inhibition of inflammatory mediators like COX enzymes or cytokine production in stimulated immune cells.[9]
-
Antibacterial Activity: Screening against panels of pathogenic bacteria (Gram-positive and Gram-negative) can identify new antibacterial leads.[11]
Conclusion
This compound is far more than a simple chemical reagent; it is a strategically designed platform for innovation in drug discovery. Its pre-installed functional handles and synthetically accessible core allow for the rapid generation of diverse molecular libraries. The protocols and workflows detailed in this guide provide a robust framework for researchers to unlock the potential of this scaffold, particularly in the rational design of next-generation kinase inhibitors for cancer therapy.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buy 4-Chloro-1H-indole-6-carboxylic acid | 885520-25-2 [smolecule.com]
- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-chloro-1H-indole-6-carboxylate
Welcome to the technical support center for the synthesis of methyl 4-chloro-1H-indole-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies discussed are primarily centered around the Fischer Indole Synthesis, a robust and widely adopted route for creating indole scaffolds.[1][2]
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses specific issues you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable steps for resolution.
Q1: My overall yield of this compound is consistently low (<30%). Where should I begin troubleshooting?
A low overall yield is a common issue that can stem from multiple stages of the synthesis. A systematic approach is crucial.
-
Analyze the Key Steps: The Fischer Indole Synthesis broadly consists of two stages: the formation of the phenylhydrazone intermediate and the subsequent acid-catalyzed cyclization (indolization).[2][3] You must first identify which step is underperforming.
-
Monitor by TLC/LC-MS: Track the reaction progress from the starting materials (4-chloro-2-methoxycarbonylphenyl)hydrazine and your chosen carbonyl compound (e.g., methyl pyruvate) to the hydrazone, and finally to the indole product. If the hydrazone formation is sluggish or incomplete, focus your optimization efforts there first. If the hydrazone forms efficiently but fails to cyclize, the indolization step is the bottleneck.
-
-
Re-evaluate Reaction Conditions: The indolization step is highly sensitive to the reaction environment.[4]
-
Acid Catalyst: The choice and concentration of the acid are paramount. If you are using a mild acid like acetic acid, it may be insufficient for this substituted system. Consider stronger Brønsted acids like sulfuric acid or p-toluenesulfonic acid, or Lewis acids like zinc chloride (ZnCl₂).[2][5][6] Polyphosphoric acid (PPA) is often highly effective as it serves as both a potent catalyst and a dehydrating medium.[5][6]
-
Temperature: This reaction requires thermal energy for the key[6][6]-sigmatropic rearrangement.[3][7] If the temperature is too low, the reaction will be slow or stall. Conversely, excessively high temperatures (>160-180°C) can lead to decomposition and tar formation.[6] An optimal temperature, often around 80-120°C depending on the solvent and catalyst, must be determined empirically.[5]
-
-
Assess Starting Material Purity: The Fischer indole synthesis is notoriously sensitive to the purity of the arylhydrazine.
-
Hydrazine Quality: Phenylhydrazines are prone to oxidation and degradation. Using freshly purified (distilled or recrystallized) phenylhydrazine or its more stable hydrochloride salt is often essential for high yields.[5] Impurities can act as potent inhibitors of the reaction.
-
Q2: My TLC plate shows multiple spots, and the crude NMR spectrum is complex. What are the likely side products, and how can they be minimized?
The formation of multiple byproducts is a classic challenge. The identity of these products depends on your specific reactants and conditions.
-
Common Side Products:
-
N-N Bond Cleavage Products: This is a significant side reaction pathway where the nitrogen-nitrogen bond of the hydrazone cleaves, leading to the formation of anilines and other fragments.[8] In your case, this would generate methyl 2-amino-4-chlorobenzoate. This is particularly prevalent under harsh acidic conditions or with electron-rich hydrazones.[8]
-
Incomplete Reaction: Unreacted hydrazone or starting materials will appear as separate spots.
-
Tar/Polymeric Material: Excessive heat or highly concentrated acid can cause degradation of the indole product and starting materials, resulting in insoluble, dark-colored tars.[4]
-
-
Strategies for Minimization:
-
Optimize Acidity: Use the minimum concentration of the acid catalyst required to promote cyclization. A screen of different acids (e.g., PPA, PTSA, ZnCl₂) can reveal a catalyst that favors indolization over N-N bond cleavage.
-
Strict Temperature Control: Maintain a consistent and optimized temperature. Use an oil bath and overhead stirrer for uniform heating. Avoid localized overheating, which can accelerate decomposition.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions that contribute to byproduct formation.[6]
-
Consider a One-Pot Procedure: To minimize handling losses and potential degradation of the isolated hydrazone, consider a one-pot method where the hydrazone is formed in situ and then cyclized without isolation.[6]
-
Q3: The reaction stalls, and a significant amount of the hydrazone intermediate remains even after prolonged reaction times. How can I drive the reaction to completion?
Stalled reactions typically point to insufficient activation energy or catalyst inefficiency.
-
Increase Thermal Energy: As mentioned, the[6][6]-sigmatropic rearrangement has a significant energy barrier. Gradually increase the reaction temperature in 10°C increments, monitoring by TLC to see if conversion improves. Be mindful of the potential for degradation at higher temperatures.
-
Change the Catalyst System: If a weaker acid (e.g., acetic acid) is being used, it may not be strong enough to effectively catalyze the cyclization. Switching to polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH) often provides the necessary acidity to drive the reaction forward.
-
Solvent Choice: The solvent plays a critical role in solubility and reaction kinetics.[4] If your hydrazone intermediate is not fully soluble, the reaction will be slow. High-boiling point polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be effective, although they present challenges during work-up.[6] Sometimes, running the reaction neat (without solvent) using PPA as the medium is the most effective approach.[6]
-
Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[6][9] This can often overcome the energy barrier more efficiently than conventional heating, minimizing the time the product is exposed to high temperatures and thus reducing degradation.[6][9]
Q4: What is the recommended work-up and purification strategy for isolating high-purity this compound?
A robust purification strategy is essential for obtaining a clean final product.
-
Reaction Quenching: The work-up begins with carefully quenching the acidic reaction mixture.
-
If using PPA, the reaction is typically cooled slightly (to ~100°C) and then poured slowly onto a large volume of crushed ice with vigorous stirring.[6] This hydrolyzes the PPA and precipitates the crude product.
-
For other acids, the mixture should be cooled and neutralized carefully with a base like sodium bicarbonate or sodium carbonate solution. Caution: This can be highly exothermic and cause gas evolution.
-
-
Extraction: The aqueous mixture should be thoroughly extracted with an organic solvent. Ethyl acetate is a common choice due to its polarity and ease of removal. Dichloromethane can also be used.
-
Chromatography: Flash column chromatography on silica gel is the most effective method for purifying the crude product.[10]
-
Solvent System (Eluent): A gradient of hexanes and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute your product. The exact ratio will need to be determined by TLC analysis.
-
TLC Visualization: The indole product should be UV active. Staining with a permanganate or vanillin solution can also help visualize the product spot.
-
-
Recrystallization: If the chromatographed product still contains minor impurities or if you obtain a solid, recrystallization can be an excellent final purification step.[6] A solvent system like ethanol/water or ethyl acetate/hexanes may be suitable.
Frequently Asked Questions (FAQs)
FAQ 1: Which acid catalyst is generally the best for this type of substituted indole synthesis?
There is no single "best" catalyst, as the optimal choice is substrate-dependent.[6] However, for electron-deficient systems like this one (due to the chloro and carboxylate groups), a strong catalyst is usually required. Polyphosphoric acid (PPA) is an excellent starting point because it is a strong acid, a dehydrating agent, and can serve as the reaction solvent, often leading to good yields.[5][6]
FAQ 2: How critical is the choice of the carbonyl component?
The choice is very important. For the synthesis of a 6-carboxylate, you would typically start with a pyruvate derivative to install the carboxylic acid (or ester) at the 2-position, followed by other functional group manipulations. However, if the goal is the title compound directly, the synthesis is more complex. A common route involves using a starting material that already contains the indole core or building it from a precursor that has the required substituents in place. If using a Fischer approach, the starting phenylhydrazine must be (4-chloro-2-methoxycarbonylphenyl)hydrazine, and the carbonyl component would be one that leads to an unsubstituted C2 and C3, such as a protected glyoxal equivalent, which can be challenging. Many modern syntheses may opt for alternative routes like palladium-catalyzed heteroannulation for such specific substitution patterns.[10][11][12]
FAQ 3: Can I run this as a one-pot reaction?
Yes, one-pot procedures are often advantageous.[6] You can combine the arylhydrazine and the carbonyl component in a suitable solvent (like ethanol or acetic acid), add a catalytic amount of acid to form the hydrazone, and then, without isolating the intermediate, add the primary cyclization catalyst (like PPA or ZnCl₂) and heat to complete the indolization. This minimizes handling losses and can improve overall efficiency.
Data & Protocols
Table 1: Influence of Reaction Parameters on Fischer Indole Synthesis
| Parameter | Condition A (Low Yield) | Condition B (Moderate Yield) | Condition C (Optimized Yield) | Rationale & Citation |
| Acid Catalyst | Acetic Acid | p-Toluenesulfonic Acid (PTSA) | Polyphosphoric Acid (PPA) | Stronger acids are needed to overcome the deactivating effects of the chloro and ester groups. PPA is a highly effective catalyst and solvent.[5][6] |
| Temperature | 60°C | 100°C | 120°C | The key[6][6]-sigmatropic rearrangement requires significant thermal energy. Temperatures must be high enough for cyclization but low enough to prevent charring.[4] |
| Solvent | Ethanol | Toluene | Neat (PPA as solvent) | Using PPA as the solvent eliminates solubility issues and provides a high-boiling, acidic medium to drive the reaction.[6] |
| Reaction Time | 24 hours | 12 hours | 4 hours | Optimized conditions with a stronger catalyst and higher temperature significantly reduce the required reaction time, minimizing byproduct formation.[6] |
Experimental Protocol: General Fischer Indole Synthesis
This is a representative protocol that must be adapted and optimized for the specific synthesis of this compound.
Step 1: Phenylhydrazone Formation (Optional Isolation)
-
In a round-bottom flask, dissolve the arylhydrazine hydrochloride (1.0 eq.) in ethanol.
-
Add the carbonyl compound (1.1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting materials by TLC.
-
Cool the reaction mixture in an ice bath. The hydrazone may precipitate and can be collected by filtration. Wash the solid with cold ethanol.
Step 2: Acid-Catalyzed Indolization
-
In a separate, dry round-bottom flask equipped with a mechanical stirrer and a temperature probe, carefully heat polyphosphoric acid (PPA) (10x weight of the hydrazone) to 90-100°C.
-
Slowly and carefully add the dried phenylhydrazone from Step 1 to the hot, stirring PPA in portions. Note: This can be exothermic.
-
Increase the temperature to 110-120°C and stir for 2-4 hours. Monitor the reaction progress by quenching a small aliquot in ice water, extracting with ethyl acetate, and analyzing by TLC.
-
Once the reaction is complete, allow the mixture to cool to ~100°C.
-
In a large beaker, prepare a mixture of crushed ice and water. Vigorously stir this mixture and slowly pour the hot reaction mixture into it.
-
The crude indole product should precipitate as a solid. Continue stirring until all the PPA is hydrolyzed and the solid is well-dispersed.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum before proceeding to purification.
Visualizations
General Workflow for Synthesis & Purification
Caption: A typical workflow for the Fischer Indole Synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
- 1. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Stability and Degradation of Methyl 4-chloro-1H-indole-6-carboxylate
Welcome to the technical support center for methyl 4-chloro-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. As a key building block in medicinal chemistry and organic synthesis, understanding its stability profile is crucial for reliable experimental outcomes and the development of robust processes.
Introduction: The Chemistry of a Versatile Indole Intermediate
This compound is a substituted indole, a heterocyclic aromatic compound. The indole nucleus is electron-rich, making it susceptible to electrophilic attack and oxidation.[1] The substituents on the indole ring, a chloro group at the 4-position and a methyl carboxylate at the 6-position, influence its chemical reactivity and stability. The chloro group is an electron-withdrawing group, which can modulate the electron density of the indole ring system. The methyl ester group is susceptible to hydrolysis, particularly under basic conditions.
This guide will delve into the potential degradation pathways of this compound under various stress conditions, providing you with the knowledge to anticipate and troubleshoot stability-related issues in your experiments.
Frequently Asked Questions (FAQs)
1. What are the primary factors that can cause the degradation of this compound?
The degradation of this compound is primarily influenced by:
-
pH: Both acidic and basic conditions can promote degradation.
-
Oxidizing agents: The electron-rich indole ring is susceptible to oxidation.[1]
-
Light: Exposure to UV or even ambient light can induce photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
2. How should I properly store this compound to ensure its long-term stability?
To maintain the integrity of the compound, it is recommended to:
-
Store it in a cool, dry, and dark place.
-
Keep it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Use amber-colored vials or light-blocking containers to prevent photodegradation.
-
For long-term storage, consider keeping it at or below -20°C.
3. I am observing an additional spot on my TLC/a new peak in my LC-MS after leaving my sample in solution on the bench. What could be the cause?
This is a common observation and is likely due to degradation in solution. The two most probable causes are:
-
Oxidation: The indole ring can be oxidized by atmospheric oxygen, a process that can be accelerated by light and certain solvents.
-
Solvent-mediated degradation: Depending on the solvent and any impurities (e.g., residual acid or base), the compound may be undergoing slow degradation.
To mitigate this, it is best to prepare solutions fresh and use them promptly. If storage is necessary, degas the solvent and store the solution under an inert atmosphere at a low temperature and protected from light.
4. My reaction yield is lower than expected when using an oxidizing agent in the presence of this compound. Why might this be?
The indole nucleus is readily oxidized.[1] If your reaction conditions involve an oxidizing agent, it is possible that your starting material, this compound, is competing for the oxidant and undergoing degradation. This will consume both your starting material and the oxidizing agent, leading to a lower yield of your desired product. It is crucial to carefully control the stoichiometry of the oxidizing agent and the reaction temperature to minimize this side reaction.
5. I suspect my compound has degraded. What are the likely degradation products I should be looking for?
Based on the structure of this compound, the primary degradation products are likely to be:
-
Hydrolysis product: 4-chloro-1H-indole-6-carboxylic acid, formed by the hydrolysis of the methyl ester. This is especially prevalent under basic conditions.
-
Oxidation products: Oxidation can occur at the C2 and C3 positions of the indole ring, leading to various oxindole and other oxidized species.
-
Photodegradation products: UV light can induce complex reactions, including dimerization and the formation of various photoproducts.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: You observe variability in the biological activity of your compound between different batches or over time with the same stock solution.
-
Possible Cause: The compound may be degrading in your assay medium or stock solution. The degradation products may have different or no biological activity, leading to inconsistent results.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a solid sample before each experiment.
-
Solvent Selection: Ensure the solvent used for your stock solution is of high purity and does not promote degradation. If possible, use anhydrous, aprotic solvents.
-
Storage of Stock Solutions: If you must store stock solutions, keep them at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect them from light.
-
pH of Assay Medium: Be mindful of the pH of your biological assay buffer. If it is significantly acidic or basic, it could be causing degradation over the course of the experiment.
-
Run a Control: Analyze a sample of your stock solution by LC-MS or another suitable analytical technique to check for the presence of degradation products.
-
Issue 2: Appearance of Impurities in a Synthesis Reaction
-
Symptom: You are using this compound as a starting material and observe unexpected byproducts in your reaction mixture.
-
Possible Cause: The reaction conditions may be too harsh, causing the degradation of your starting material.
-
Troubleshooting Steps:
-
Reaction Temperature: Try running the reaction at a lower temperature.
-
pH Control: If the reaction is sensitive to acid or base, use a buffer or a non-nucleophilic base to control the pH.
-
Inert Atmosphere: If you are not already doing so, run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Order of Addition: Consider the order in which you add your reagents. It may be beneficial to add the more reactive or harsh reagents slowly and at a lower temperature.
-
Purity of Starting Material: Confirm the purity of your this compound before starting the reaction to ensure that the impurities are not present from the beginning.
-
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2]
Objective
To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.
Materials
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV lamp (e.g., 254 nm and 365 nm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solutions at 60°C for 24 hours.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solutions at room temperature for 24 hours.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solutions at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 24 hours.
-
Also, heat 1 mL of the stock solution at 60°C for 24 hours.
-
-
Photodegradation:
-
Expose a solid sample and 1 mL of the stock solution to UV light (254 nm and 365 nm) for 24 hours.
-
Prepare a control sample that is wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample.
-
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC or LC-MS method to separate and identify the parent compound and any degradation products.
-
Data Interpretation
| Stress Condition | Expected Degradation | Potential Degradation Product(s) |
| Acidic (HCl) | Moderate degradation, potential for hydrolysis of the ester. | 4-chloro-1H-indole-6-carboxylic acid |
| Basic (NaOH) | Significant degradation, primarily through hydrolysis of the ester. | 4-chloro-1H-indole-6-carboxylic acid |
| Oxidative (H₂O₂) | Significant degradation of the indole ring. | Various oxidized species (e.g., oxindoles) |
| Thermal | Potential for some degradation, depending on the melting point and thermal stability. | To be determined by analysis. |
| Photolytic (UV) | Potential for degradation, formation of various photoproducts. | To be determined by analysis. |
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation studies.
References
Technical Support Center: A Guide to Troubleshooting Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the indole nucleus. As a Senior Application Scientist, my goal is to provide you with not just procedural fixes, but a deeper understanding of the mechanistic underpinnings of these powerful reactions. By understanding the "why" behind a failed reaction, you are better equipped to devise robust solutions and optimize your synthetic routes.
This guide is structured in a question-and-answer format to directly address the common challenges encountered in the laboratory. We will delve into general troubleshooting applicable across various indole syntheses and then explore the nuances of specific, widely-used methods.
Section 1: General Troubleshooting for Indole Synthesis
This section addresses overarching issues that can plague any indole synthesis, regardless of the specific named reaction being employed.
FAQ 1: My reaction is giving a very low yield or is not working at all. Where do I start?
This is a common frustration in organic synthesis. A systematic approach is key to diagnosing the problem.
Answer: Low or no yield can often be traced back to a few fundamental areas. Before delving into complex mechanistic possibilities, it's crucial to verify the basics.
Troubleshooting Workflow for Low/No Yield
Technical Support Center: Navigating the Nuances of Indole Carboxylate Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with indole carboxylate derivatives. As a class of compounds with immense therapeutic potential, their application in experimental settings can present unique challenges.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common pitfalls, ensuring the integrity and success of your research. Our approach is rooted in explaining the "why" behind experimental phenomena and providing robust, validated solutions.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section provides rapid answers to the most common issues encountered during the handling and application of indole carboxylate derivatives.
Q1: My indole carboxylate derivative is showing poor solubility in aqueous buffers. What are my options?
A1: Poor aqueous solubility is a frequent hurdle. Indole derivatives, while versatile, often possess hydrophobic characteristics.[1] Consider the following tiered approach:
-
pH Adjustment: The carboxylate group's ionization is pH-dependent. Increasing the pH above the pKa of the carboxylic acid will deprotonate it, forming a more soluble carboxylate salt.
-
Co-solvents: Employing water-miscible organic solvents such as DMSO, DMF, or ethanol can significantly enhance solubility. However, always conduct vehicle control experiments to rule out any effects of the co-solvent on your assay.
-
Formulation Strategies: For in vivo studies, consider formulating the compound with solubilizing agents like cyclodextrins or creating a salt form of the compound.
Q2: I'm observing unexpected degradation of my compound during storage. How can I improve its stability?
A2: Indole rings are susceptible to oxidation, especially when exposed to light and air.[2] The carboxylic acid moiety can also be reactive.
-
Storage Conditions: Store your compounds as dry solids at -20°C or -80°C, protected from light. If in solution, use amber vials and consider purging with an inert gas like argon or nitrogen before sealing.
-
Solvent Choice: Avoid protic solvents for long-term storage if your derivative is prone to esterification or other solvent-mediated reactions. Aprotic solvents like anhydrous DMSO or DMF are generally preferred for stock solutions.
Q3: My reaction yield for a coupling reaction with an indole-2-carboxylic acid is consistently low. What could be the issue?
A3: Low yields in coupling reactions involving indole-2-carboxylic acids can often be attributed to a few key factors. The amide functionality at the C2 position is critical for the allosteric effects on the orthosteric site.[3]
-
Activation of the Carboxylic Acid: Ensure complete activation of the carboxylic acid. Reagents like EDC/HOBt or HATU are commonly used. The choice of coupling reagent and reaction conditions can be critical.
-
Steric Hindrance: Substituents on the indole ring, particularly at the 3 and 7 positions, can sterically hinder the approach of the coupling partner.
-
Side Reactions: The indole nitrogen can sometimes interfere with the reaction. Protection of the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) might be necessary.
Q4: I am having trouble with the decarboxylation of my indole-3-carboxylic acid. What conditions should I try?
A4: Decarboxylation of indole-3-carboxylic acids can be achieved under various conditions. The choice often depends on the overall stability of your molecule.
-
Metal-Free Conditions: Heating in the presence of a base like K2CO3 or in a solvent like acetonitrile can promote decarboxylation.[4][5]
-
Acid-Catalyzed Decarboxylation: In concentrated acid, the initial addition of water to the carboxyl group leads to a hydrated species that can undergo rate-determining carbon-carbon bond cleavage.[6]
-
Copper-Catalyzed Decarboxylation: For N-arylation of indole-2-carboxylic acids, a copper catalyst like Cu2O can efficiently promote decarboxylation.[7]
Part 2: In-Depth Troubleshooting Guides
This section delves deeper into complex experimental issues, providing detailed mechanistic explanations and step-by-step protocols.
Troubleshooting Guide 1: Unraveling Instability - Oxidation and Degradation Pathways
A primary challenge in working with indole derivatives is their susceptibility to oxidative degradation.[2][8] Understanding the underlying mechanisms is crucial for preventing compound loss and ensuring data reproducibility.
Q: My analytical results (HPLC, LC-MS) show multiple unexpected peaks appearing over time. How can I identify the degradation products and prevent their formation?
A: The Issue of Oxidation
The electron-rich pyrrole ring of the indole nucleus is prone to oxidation.[9] This can be initiated by light, air (oxygen), or reactive oxygen species generated in your experimental system. The C2-C3 double bond is particularly susceptible.[9]
dot
Caption: Generalized oxidative degradation pathway of indole derivatives.
Troubleshooting Protocol: Identifying and Mitigating Degradation
Step 1: Characterization of Degradants
-
Methodology: Utilize LC-MS/MS to obtain the mass of the parent compound and the unknown peaks. The mass difference can provide clues about the type of modification (e.g., +16 Da for hydroxylation, +32 Da for dioxetane formation).
-
Rationale: Precise mass determination helps in proposing potential structures for the degradation products, guiding further investigation.
Step 2: Forced Degradation Studies
-
Methodology: Intentionally expose your compound to harsh conditions (e.g., H2O2 for oxidation, strong acid/base for hydrolysis, UV light for photolysis). Analyze the resulting mixture by HPLC or LC-MS.
-
Rationale: This helps to confirm the identity of the degradation products observed in your experiments and understand the compound's stability profile.
Step 3: Preventative Measures
-
Inert Atmosphere: When preparing solutions or running reactions, purge the solvent and headspace with an inert gas (argon or nitrogen).
-
Antioxidants: In some cell-based assays, the inclusion of antioxidants like N-acetylcysteine or ascorbic acid in the media can be beneficial, but their compatibility with the assay must be verified.
-
Light Protection: Always work with indole derivatives in amber vials or protect them from direct light.
| Preventative Measure | Mechanism of Action | Applicability |
| Inert Atmosphere | Displaces oxygen, preventing oxidation. | Synthesis, solution storage |
| Antioxidants | Scavenge reactive oxygen species. | Cell-based assays |
| Light Protection | Prevents photolytic degradation. | All applications |
Troubleshooting Guide 2: Tackling Synthetic Hurdles - Side Reactions in Functionalization
The synthesis of indole carboxylate derivatives can be complicated by unwanted side reactions, leading to low yields and purification challenges.[10][11][12][13][14]
Q: I am attempting to functionalize the C3 position of my indole-2-carboxylate, but I am observing N-alkylation as a major side product. How can I improve the regioselectivity?
A: The Challenge of N vs. C-Alkylation
The indole nitrogen is nucleophilic and can compete with the C3 position for electrophiles.[2] The outcome of the reaction is often dependent on the reaction conditions.
dot
Caption: Factors influencing N- vs. C3-alkylation of indoles.
Protocol for Regioselective C3-Alkylation
Step 1: Choice of Base and Solvent
-
Methodology: Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in a polar aprotic solvent such as THF or DMF.
-
Rationale: These conditions favor the formation of the indole anion, which is more likely to react at the C3 position (the site of highest electron density in the neutral indole). In contrast, reactions in polar protic solvents can lead to the formation of a tight ion pair with the counterion, favoring N-alkylation.
Step 2: Temperature Control
-
Methodology: Perform the deprotonation at a low temperature (e.g., 0°C or -78°C) before adding the electrophile.
-
Rationale: C3-alkylation is often the kinetically favored pathway. Lower temperatures can help to suppress the thermodynamically favored N-alkylation.
Step 3: Protecting Group Strategy
-
Methodology: If regioselectivity remains an issue, protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl). After C3-functionalization, the protecting group can be removed.
-
Rationale: This is the most robust method to ensure exclusive C3-functionalization.
| Parameter | Condition for C3-Alkylation | Condition for N-Alkylation |
| Solvent | Polar Aprotic (THF, DMF) | Polar Protic (EtOH, MeOH) |
| Base | Strong, non-nucleophilic (NaH, LDA) | Weaker bases (K2CO3, Na2CO3) |
| Temperature | Low (-78°C to 0°C) | Room Temperature or elevated |
Troubleshooting Guide 3: Analytical Method Development - Overcoming Detection Issues
Accurate quantification of indole carboxylate derivatives is essential for pharmacological and metabolic studies.[15] However, their physicochemical properties can present analytical challenges.
Q: I am experiencing poor peak shape and low sensitivity when analyzing my indole carboxylate derivative by HPLC. What can I do to improve my method?
A: Optimizing Chromatographic Performance
Poor peak shape (e.g., tailing) and low sensitivity can be due to a variety of factors, including interactions with the stationary phase, poor ionization, or compound instability in the mobile phase.
dot
Caption: Troubleshooting workflow for HPLC analysis of indole carboxylates.
Protocol for Enhanced HPLC-MS Analysis
Step 1: Mobile Phase Optimization
-
Methodology: For reverse-phase HPLC, add a small amount of an acid modifier like formic acid (0.1%) or acetic acid to the mobile phase.
-
Rationale: This will protonate the carboxylic acid, reducing its interaction with any residual silanols on the silica-based stationary phase, thereby improving peak shape. It will also promote better ionization in positive-ion mode mass spectrometry.
Step 2: pH Adjustment
-
Methodology: If analyzing in negative-ion mode, a basic modifier like ammonium hydroxide or ammonium acetate can be used to deprotonate the carboxylic acid.
-
Rationale: A deprotonated carboxylate will have a strong signal in negative-ion mode ESI-MS.
Step 3: Column Selection
-
Methodology: If peak tailing persists, consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may have different interactions with the indole ring.
-
Rationale: Tailoring the column chemistry to the analyte can significantly improve chromatographic performance.
Step 4: Sample Preparation and Handling
-
Methodology: Ensure samples are prepared in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion. Filter all samples through a 0.22 µm filter before injection.
-
Rationale: Proper sample preparation is critical for reproducible and high-quality chromatographic data.[15]
| Parameter | Recommendation for Acidic Analytes | Recommendation for Basic Analytes |
| Mobile Phase pH | Acidic (e.g., 0.1% Formic Acid) | Basic (e.g., 0.1% Ammonium Hydroxide) |
| Ionization Mode (MS) | Positive | Negative |
| Column Choice | C18 with end-capping | Consider alternative chemistries if tailing persists |
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Indole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 12. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
preventing degradation of methyl 4-chloro-1H-indole-6-carboxylate during storage
A Guide to Ensuring Stability During Storage and Experimentation
Welcome to the technical support center for methyl 4-chloro-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on preventing the degradation of this compound during storage and throughout your experimental workflows. As Senior Application Scientists, we have synthesized data from published literature and our in-house expertise to create this comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
The stability of this compound is influenced by several factors inherent to its chemical structure. The indole ring system is susceptible to oxidation, while the methyl ester functional group can undergo hydrolysis. Additionally, the chloro-substituent can influence the electron density of the aromatic system, potentially affecting its reactivity. Exposure to light, particularly high-intensity UV light, strong acids, strong bases, and oxidizing agents are the primary external factors that can lead to degradation.
Q2: What are the optimal storage conditions for solid this compound?
To ensure the long-term stability of the solid compound, it should be stored in a cool, dark, and dry environment. For a related compound, 4-chloroindole, storage at -20°C under an inert gas and protected from light is recommended[1]. Based on this, we advise storing this compound at -20°C , in a tightly sealed, amber glass vial to protect it from light and moisture. The container should be flushed with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.
Q3: I've noticed a change in the color of my solid sample over time. What does this indicate?
A change in color, such as yellowing or darkening, is often an indicator of degradation. This can be due to slow oxidation or photodegradation upon exposure to air and light. It is crucial to perform an analytical check, such as HPLC or LC-MS, to assess the purity of the sample before use if any color change is observed.
Q4: How should I prepare and store solutions of this compound?
When preparing solutions, use high-purity, anhydrous solvents. If possible, degas the solvent prior to use to remove dissolved oxygen. Stock solutions should be prepared fresh for each experiment. If storage is necessary, store solutions at -20°C or -80°C in tightly sealed vials, protected from light. For a related indole derivative, it was noted that the derivative was relatively short-lived in solution (half-life of about half a day)[2]. Therefore, long-term storage of solutions is not recommended.
Q5: I am observing unexpected peaks in my HPLC analysis after dissolving the compound. What could be the cause?
The appearance of new peaks in your chromatogram suggests that the compound may be degrading in your solvent or under your analytical conditions. The indole ring can be sensitive to strongly acidic or basic conditions. If your mobile phase is highly acidic or basic, this could be inducing degradation on the column. Consider using a mobile phase with a more neutral pH.
Q6: My reaction yield is lower than expected when using an oxidizing agent. Could the starting material be degrading?
Yes, this is a strong possibility. The indole nucleus is electron-rich and susceptible to oxidation. The use of strong oxidizing agents can lead to the degradation of the indole ring, thus reducing the yield of your desired product. Careful control of reaction conditions, such as temperature and stoichiometry of the oxidant, is critical.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Discoloration of Solid Sample (e.g., yellowing) | 1. Oxidation: Prolonged exposure to air. 2. Photodegradation: Exposure to light. | 1. Store the compound under an inert atmosphere (argon or nitrogen). 2. Store in an amber vial in a dark location, such as a freezer. 3. Confirm purity via HPLC before use. |
| Appearance of New Peaks in HPLC/LC-MS of a Freshly Prepared Solution | 1. Solvent-Induced Degradation: The solvent may be causing decomposition. 2. pH Effects: The solution pH may be too acidic or basic. | 1. Use high-purity, anhydrous, and degassed solvents. 2. Prepare solutions immediately before use. 3. If buffering is possible, maintain a neutral pH. |
| Loss of Purity in a Stored Solution | 1. Hydrolysis: The methyl ester group can hydrolyze, especially in the presence of moisture or pH extremes. 2. Oxidation: Dissolved oxygen in the solvent can degrade the indole ring. | 1. Avoid long-term storage of solutions. If necessary, store at -80°C. 2. Use anhydrous solvents and store under an inert atmosphere. |
| Low Yield in Reactions Involving Strong Acids or Bases | Acid/Base-Catalyzed Degradation: The indole ring and/or ester can be unstable under harsh pH conditions. | 1. If possible, use milder reaction conditions. 2. Protect the indole nitrogen if it is not involved in the desired reaction. 3. Carefully control the reaction temperature and time. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Obtain a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Weigh the desired amount of this compound and place it in the vial.
-
Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 1-2 minutes to displace any air.
-
Immediately and tightly seal the vial with the screw cap.
-
Wrap the cap with parafilm to provide an additional barrier against moisture and air.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the vial in a freezer at -20°C for long-term storage.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on your specific instrumentation.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of acetonitrile to make a 1 mg/mL stock solution.
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) using the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peak areas to determine the purity of the compound. The appearance of significant secondary peaks indicates the presence of degradation products.
-
Visualizing Degradation Prevention
The following diagram illustrates the key factors in preventing the degradation of this compound and the logical flow for troubleshooting.
Caption: Workflow for optimal storage and troubleshooting of compound degradation.
References
Technical Support Center: Navigating the Scale-Up Synthesis of Functionalized Indoles
Welcome to the comprehensive technical support center for the scale-up synthesis of functionalized indoles. This guide is designed for researchers, scientists, and drug development professionals who are transitioning indole synthesis from the laboratory bench to pilot plant or manufacturing scales. Here, we address the common and often complex challenges encountered during this critical phase, providing troubleshooting guidance and in-depth answers to frequently asked questions. Our focus is on delivering practical, field-proven insights grounded in established scientific principles to ensure your scale-up process is efficient, safe, and successful.
Section 1: Frequently Asked Questions (FAQs) - Overcoming Common Scale-Up Hurdles
This section tackles the most pressing questions that arise when scaling up indole synthesis. We move beyond simple answers to provide detailed explanations of the underlying chemical and engineering principles.
Q1: Why do my reaction yields consistently drop when moving from lab-scale to a pilot plant?
A decrease in yield during scale-up is a frequent and multifaceted issue. The primary culprits are often physical and chemical parameters that do not scale linearly.[1]
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can create localized "hot spots" or areas with low reactant concentrations. This heterogeneity can promote the formation of side reactions and the degradation of starting materials or the final product.[1] Many indole syntheses, such as the widely used Fischer indole synthesis, are exothermic. Heat that is easily dissipated in small-scale laboratory glassware can lead to thermal runaways in larger vessels if not adequately controlled, causing product decomposition.[1][2]
-
Changes in Reagent Addition Rates: The rate at which reagents are added is simple to control in a laboratory setting but can have a significant impact on the reaction profile at a larger scale. An addition rate that is too rapid can exacerbate exotherms, while a rate that is too slow may lead to incomplete reactions or the formation of byproducts.[1]
-
Impurity Profile of Starting Materials: The impact of impurities in starting materials can become magnified during scale-up.[1] Impurities that were present in negligible amounts at the lab scale can interfere with the reaction or poison catalysts when working with larger quantities.[1][3]
Q2: What are the most critical safety concerns when scaling up indole synthesis?
Safety is paramount in any chemical synthesis, and the risks are amplified during scale-up. Key considerations include:
-
Thermal Hazards: As mentioned, exothermic reactions are a major concern. It is crucial to understand the thermal profile of your reaction to prevent runaway reactions.[2] This involves identifying potential secondary decomposition reactions that could be triggered by a loss of cooling.
-
Reagent Handling and Toxicity: Handling large quantities of hazardous reagents requires stringent safety protocols. Many reagents used in indole synthesis, such as strong acids, bases, and organometallic compounds, pose significant risks.[4][5]
-
Pressure Management: Reactions that generate gaseous byproducts can lead to a dangerous buildup of pressure in a sealed reactor. Proper venting and pressure relief systems are essential.[6]
Q3: How do I manage and control the impurity profile during scale-up?
Controlling impurities is critical for ensuring the quality and safety of the final product, especially in pharmaceutical applications.[7][8]
-
Proactive Impurity Profiling: It is essential to identify and characterize impurities early in the development process.[7] This allows for the implementation of control strategies to minimize their formation.
-
In-Process Controls (IPCs): Regularly monitoring the reaction progress and impurity levels using techniques like HPLC and LC-MS can provide valuable data for process optimization.[9]
-
Purification Strategies: Purification methods that are effective at the lab scale, such as column chromatography, may not be practical or economical for large-scale production.[10][11] Developing robust crystallization or extraction procedures is often necessary.[11]
Q4: When should I consider switching from batch processing to continuous flow synthesis?
Continuous flow chemistry offers several advantages for the scale-up of indole synthesis, particularly in addressing safety and efficiency concerns.
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature and mixing, minimizing the formation of byproducts.[12]
-
Improved Safety: The small internal volume of flow reactors reduces the amount of hazardous material present at any given time, significantly mitigating the risk of thermal runaways.[12]
-
Scalability: Scaling up a flow process often involves running the system for a longer duration rather than increasing the reactor size, which can simplify the scale-up process.[12]
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section provides a structured approach to troubleshooting common problems encountered during the scale-up of functionalized indole synthesis.
Problem 1: Excessive Tar and Polymer Formation
Tar formation is a common issue, particularly in acid-catalyzed reactions like the Fischer indole synthesis, and it is often exacerbated at scale.[1]
| Potential Cause | Troubleshooting Action |
| Localized Overheating ("Hot Spots") | Improve mixing efficiency to ensure uniform temperature distribution. Utilize a jacketed reactor with an efficient heat transfer fluid.[1] |
| High Concentration of Reactants | Perform the reaction at a lower concentration. A stepwise addition of the limiting reagent can also help to control the reaction rate and minimize side reactions. |
| Inappropriate Acid Catalyst | Screen alternative acid catalysts. Lewis acids may offer better selectivity compared to Brønsted acids like H₂SO₄.[1] |
| Prolonged Reaction Time | Monitor the reaction closely using in-process controls (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed to prevent product degradation. |
Problem 2: Incomplete Reaction or Stalled Conversion
An incomplete reaction can be due to a variety of factors that become more pronounced at a larger scale.
| Potential Cause | Troubleshooting Action |
| Insufficient Mixing | Increase the agitation speed or consider using a different impeller design to improve mass transfer. |
| Deactivated Catalyst | Ensure the catalyst is fresh and active.[10] For heterogeneous catalysts, ensure proper suspension to maximize surface area contact. |
| Low Reaction Temperature | The larger thermal mass of a pilot-scale reactor may require a higher jacket temperature to achieve the desired internal reaction temperature.[11] |
| Phase Transfer Issues | In multiphasic reactions, ensure efficient mixing to facilitate the transfer of reactants between phases. Consider the use of a phase-transfer catalyst if applicable. |
Problem 3: Difficulty with Product Isolation and Purification
Isolating a high-purity product can be more challenging with larger batches.[1]
| Potential Cause | Troubleshooting Action |
| Product "Oiling Out" During Crystallization | Modify the solvent system for crystallization. An anti-solvent addition or seeding with a small amount of pure product can induce crystallization. |
| Poor Purity After Crystallization | Optimize the crystallization conditions, including cooling rate and agitation. A recrystallization step may be necessary. |
| Chromatography is Not Scalable | Develop a robust purification strategy based on extraction or crystallization.[11] If chromatography is unavoidable, explore techniques like simulated moving bed (SMB) chromatography for large-scale applications. |
Section 3: Experimental Protocols and Methodologies
To provide a practical context, detailed step-by-step methodologies for key experiments are outlined below.
Protocol 1: General Procedure for Fischer Indole Synthesis (Microwave-Assisted)
This protocol is adapted from a general procedure for the synthesis of 1-Benzyl-2,3-dimethylindole.[11]
-
Fischer Indolization: In a microwave-safe vial, combine phenylhydrazine hydrochloride (1 equivalent) and butanone (1.05 equivalents) in tetrahydrofuran (THF) to a concentration of 0.63 M.
-
Seal the vial and heat the mixture in a microwave reactor to 150°C for 15 minutes.
-
N-Alkylation: After cooling the reaction mixture to room temperature, suspend sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF) in a separate flask under an inert atmosphere.
-
Add the crude indole solution from the previous step to the NaH suspension and stir for 15 minutes at room temperature.
-
Add benzyl bromide (1.1 equivalents) and stir the mixture at 80°C for 15 minutes.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Cyclization for Indole Synthesis
This protocol is a general procedure for the reduction of a nitro-aromatic compound to form the indole ring.[10]
-
Reaction Setup: Dissolve the nitro-aromatic precursor (1.0 equivalent) in a suitable solvent such as acetic acid in a round-bottom flask under a nitrogen atmosphere.
-
Reduction: To the stirred solution, add a reducing agent such as sodium cyanoborohydride (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by diluting with an organic solvent like ethyl acetate.
-
Slowly add a 5 M sodium hydroxide solution to neutralize the acetic acid and basify the mixture to a pH > 10.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: Visualizing Workflows and Concepts
To aid in understanding, the following diagrams illustrate key decision-making processes and concepts in scaling up indole synthesis.
Caption: Troubleshooting workflow for low yield in scale-up synthesis.
Caption: Comparison of Batch vs. Continuous Flow Synthesis for scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. helgroup.com [helgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. ijrpr.com [ijrpr.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Analytical Interference in Indole Compound Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole compounds. The unique electron-rich structure of the indole nucleus, while central to the biological activity of molecules like tryptophan, serotonin, and novel drug candidates, also presents significant challenges in quantitative analysis.[1][2] This guide is designed to provide you with expert, field-proven insights and actionable troubleshooting protocols to address the most common sources of analytical interference.
Our philosophy is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. This resource will help you anticipate, diagnose, and resolve issues ranging from sample instability to complex matrix effects in mass spectrometry.
Troubleshooting & FAQs: A-to-Z Guide
This section is organized by common problems encountered during the analysis of indoles. Each question is addressed with a technical explanation followed by a step-by-step troubleshooting guide.
Category 1: Sample Integrity & Stability
Question 1: My indole stock solutions and processed samples are turning a pink/brown color, and I'm seeing variable results. What's happening and how can I stop it?
Answer: This color change is a classic sign of oxidation.[3] The indole ring is highly susceptible to autoxidation, especially when exposed to atmospheric oxygen, light, and elevated temperatures.[3][4] This process can lead to the formation of various byproducts, including oligomers and oxidized species like oxindoles, which compromise the accuracy and reproducibility of your analysis.[1][5]
Troubleshooting Protocol: Preventing Oxidative Degradation
-
Antioxidant Addition: The most effective preventative measure is the addition of an antioxidant to your collection tubes, solvents, and final extracts.
-
Recommendation: Use Ascorbic Acid (Vitamin C) at a concentration of 0.1% to 0.5% (w/v) or Butylated Hydroxytoluene (BHT).[6][7] Ascorbic acid is a strong reducing agent that readily scavenges free radicals, protecting your analyte.[8]
-
Action: Prepare your sample collection buffers, extraction solvents, and reconstitution solvents with a fresh addition of ascorbic acid.
-
-
Control Environmental Factors:
-
Light: Always use amber glass vials or light-blocking centrifuge tubes for sample collection, processing, and storage.[3]
-
Temperature: Keep samples on ice or in a cooling rack during processing. For storage, adhere to validated conditions, typically ≤ -20°C, with -70°C being optimal for long-term stability.[3][9]
-
-
Inert Atmosphere: For exceptionally sensitive indole derivatives, displacing oxygen is critical.
-
Action: After preparing solutions or aliquoting samples, gently flush the headspace of the vial with an inert gas like nitrogen or argon before capping tightly.[3] This minimizes the available oxygen for oxidative reactions.
-
Logical Workflow: Sample Stabilization Here is a diagram illustrating the critical points for intervention to prevent indole degradation during sample handling.
Caption: Workflow showing key intervention points to ensure indole stability.
Category 2: LC-MS/MS Interference & Matrix Effects
Question 2: I'm experiencing severe signal drop (ion suppression) for my indole analyte when analyzing plasma samples, but not in my neat standards. How do I fix this?
Answer: This is a textbook example of a matrix effect, specifically ion suppression, which is a major concern in bioanalysis using electrospray ionization (ESI).[10][11][12] Co-eluting endogenous compounds from the biological matrix (like phospholipids, salts, and proteins) compete with your analyte for ionization in the MS source.[12][13] This reduces the number of analyte ions that reach the detector, leading to poor sensitivity, accuracy, and precision.[14][15]
Troubleshooting Workflow: Diagnosing and Mitigating Ion Suppression
The first step is to confirm that ion suppression is the root cause. The most common diagnostic tool is a post-column infusion experiment .
Experimental Protocol: Post-Column Infusion Analysis
-
Setup: Use a syringe pump to deliver a constant flow of your indole analyte standard post-column via a T-junction into the MS source.
-
Injection: Inject a blank, protein-precipitated matrix sample (e.g., plasma extract) onto the LC column.
-
Analysis: Monitor the signal of your analyte's MRM transition. A stable, flat baseline indicates no interference. A significant dip in the signal at a specific retention time indicates a zone of ion suppression caused by co-eluting matrix components.
Once confirmed, the goal is to remove the interfering components or chromatographically separate them from your analyte.
Mitigation Strategy Comparison
| Mitigation Strategy | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Crash out proteins with organic solvent (e.g., Acetonitrile). | Fast, simple, inexpensive. | "Dirty" extracts; significant matrix effects often remain, especially from phospholipids.[16] | High-throughput screening where precision is less critical. |
| Liquid-Liquid Extraction (LLE) | Partition analyte into an immiscible organic solvent, leaving interferences in the aqueous layer. | Cleaner extracts than PPT; can remove salts and some phospholipids. | More labor-intensive; requires solvent optimization. | Analytes with good solubility in non-polar organic solvents. |
| Solid-Phase Extraction (SPE) | Use a solid sorbent to selectively retain the analyte while matrix components are washed away. | Provides the cleanest extracts; significantly reduces matrix effects.[13][17][18] | Higher cost; requires method development (sorbent, wash, elution). | Regulated bioanalysis requiring high accuracy and precision.[16] |
| Chromatographic Separation | Modify the LC gradient or column to resolve the analyte from the suppression zone. | No change to sample prep; can be highly effective. | May increase run time; may not be possible for all co-elutions. | When interference is caused by a discrete, well-defined peak. |
Recommended Protocol: Solid-Phase Extraction (SPE) for Indole Metabolites in Plasma
This protocol is a robust starting point for removing phospholipids and other common interferences.
-
Cartridge Selection: Choose a mixed-mode or polymer-based reversed-phase SPE cartridge (e.g., Waters Oasis HLB, Phenomenex Strata-X). These offer broad retention for various indole polarities.
-
Conditioning: Condition the cartridge with 1 mL of Methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid.
-
Sample Loading:
-
Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Vortex.
-
Load the entire pre-treated sample onto the SPE cartridge.
-
-
Wash Step:
-
Wash 1: 1 mL of 5% Methanol in water. This removes salts and highly polar interferences.
-
Wash 2: 1 mL of 20% Methanol in water. This removes more retained interferences without eluting most indoles.
-
-
Elution: Elute the indole analytes with 1 mL of Methanol.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting ion suppression in LC-MS/MS.
Category 3: Chromatographic & Detection Issues
Question 3: My indole peak is splitting or showing severe fronting/tailing. What are the likely causes?
Answer: Poor peak shape is a common chromatographic issue that can compromise resolution and integration accuracy.[19][20] For indoles, the causes can range from hardware problems to specific chemical interactions on the column.
Troubleshooting Checklist for Peak Shape Problems
-
Check for Column Voids/Blockages: A sudden appearance of split peaks often points to a physical problem at the head of the column, like a partially blocked inlet frit or a void in the stationary phase.[19]
-
Action: Reverse-flush the column according to the manufacturer's instructions. If this fails, replace the column.
-
-
Injection Solvent Mismatch: Injecting your sample in a solvent significantly stronger than the initial mobile phase can cause distorted peaks.
-
Causality: The strong solvent carries the analyte band too far down the column before it can properly focus, leading to band broadening and fronting.
-
Action: Ensure your reconstitution solvent is as close as possible to, or weaker than, your starting mobile phase conditions.
-
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of a reversed-phase column can interact with the nitrogen on the indole ring, causing peak tailing.
-
Action 1 (Mobile Phase): Add a small amount of a competing base, like 0.1% formic acid or acetic acid, to the mobile phase.[6] The protons will occupy the active silanol sites, preventing interaction with your analyte.
-
Action 2 (Column Choice): Use a modern, end-capped column with high-purity silica or a hybrid particle technology to minimize silanol activity.
-
-
Analyte Overload: Injecting too much mass on the column can saturate the stationary phase, leading to a characteristic "shark-fin" fronting peak.
-
Action: Dilute your sample and reinject. If the peak shape improves, overload was the issue.
-
Question 4: I need to analyze indoles using GC-MS, but they are not volatile enough. What should I do?
Answer: Many indole compounds, especially those with hydroxyl or carboxylic acid groups, have low volatility and are not suitable for direct GC-MS analysis.[21] The solution is derivatization , a chemical modification process to make the analyte more volatile and thermally stable.[22][23]
Recommended Protocol: Silylation for GC-MS Analysis
Silylation replaces active hydrogen atoms (on -OH, -NH, -COOH groups) with a trimethylsilyl (TMS) group, which dramatically increases volatility.[24]
-
Sample Preparation: Ensure your sample extract is completely dry. Water will react with the silylating reagent. Evaporate the sample to dryness under nitrogen.
-
Reagent: Use a common silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction:
-
Add 50 µL of the BSTFA + 1% TMCS reagent and 50 µL of a solvent (e.g., pyridine or acetonitrile) to the dried sample vial.
-
Cap the vial tightly.
-
Heat at 60-70°C for 30 minutes.
-
-
Analysis: Cool the vial to room temperature and inject an aliquot directly into the GC-MS. The TMS-derivatized indoles will now be volatile and produce characteristic mass spectra.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidative Action of Indole Compounds during the Autoxidation of Linoleic Acid [jstage.jst.go.jp]
- 5. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 7. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. eijppr.com [eijppr.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Liquid chromatographic determination of indolidan and its dehydro metabolite in plasma. Use of the Varian AASP for solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Profiling of tryptophan-related plasma indoles in patients with carcinoid tumors by automated, on-line, solid-phase extraction and HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Problem with Indole-3-carbinol chromotography - Chromatography Forum [chromforum.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
Validation & Comparative
comparative analysis of synthesis methods for substituted indoles
An In-Depth Comparative Analysis of Synthesis Methods for Substituted Indoles
The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] Its prevalence in blockbuster drugs such as the anti-cancer agent Osimertinib and the erectile dysfunction treatment Tadalafil underscores the critical importance of efficient and versatile synthetic routes to this privileged scaffold.[3] The ability to precisely install substituents on the indole ring is paramount for modulating biological activity and tuning material properties.
This guide provides a comparative analysis of the core synthetic methodologies for preparing substituted indoles. We move beyond a simple recitation of reaction schemes to offer a field-proven perspective on the causality behind experimental choices, the inherent advantages and limitations of each method, and the practical considerations for their application in research and development.
Classical Indole Syntheses: The Foundation
These named reactions represent the historical bedrock of indole chemistry. While often requiring harsh conditions, their simplicity and reliance on readily available starting materials ensure their continued relevance.
Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most renowned method for indole construction.[4][5] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions to form an arylhydrazone, which then undergoes a thermal or acid-catalyzed cyclization.[6]
Mechanism and Causality
The elegance of the Fischer synthesis lies in its key mechanistic step: an irreversible[7][7]-sigmatropic rearrangement. The process begins with the formation of a phenylhydrazone, which tautomerizes to the crucial ene-hydrazine intermediate. Protonation of this intermediate sets the stage for the sigmatropic shift, which breaks the weak N-N bond and forms a new C-C bond. The subsequent cyclization and elimination of ammonia are driven by the thermodynamic favorability of forming the aromatic indole ring.[4][8] The choice of a Brønsted or Lewis acid catalyst is critical for promoting both the initial hydrazone formation and the final cyclization/elimination steps.[5]
Caption: Workflow of the Fischer Indole Synthesis.
Scope and Limitations: The Fischer synthesis is highly versatile but is limited by the harsh acidic conditions (e.g., polyphosphoric acid, ZnCl₂) which are incompatible with sensitive functional groups.[4][5] Furthermore, the use of unsymmetrical ketones can lead to mixtures of regioisomeric products, a significant challenge for targeted synthesis.[6]
Representative Experimental Protocol: Synthesis of 2-phenylindole
-
Hydrazone Formation: A mixture of phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol containing a catalytic amount of acetic acid is refluxed for 1 hour.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Cyclization: The crude hydrazone is added to pre-heated polyphosphoric acid at 100 °C.
-
Heating: The mixture is heated to 180 °C and maintained for 5-10 minutes until the evolution of ammonia ceases.
-
Workup: The reaction mixture is cooled, and ice-water is added. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford 2-phenylindole.
Bischler-Moehlau Indole Synthesis
This method constructs 2-arylindoles from the reaction of an α-bromoacetophenone with a large excess of an aniline.[9] Despite its long history, its application is often hampered by harsh conditions and unpredictable outcomes.[9][10]
Mechanism and Causality
The reaction proceeds through the initial N-alkylation of two aniline molecules with the α-bromoacetophenone to form a key diamino intermediate. One aniline moiety then acts as a leaving group in an intramolecular electrophilic cyclization onto the electron-rich aniline ring. Tautomerization and aromatization yield the final 2-arylindole. The requirement for a large excess of aniline is a key experimental choice; it serves as both a reactant and the reaction solvent/base. Isotopic labeling studies have been crucial in elucidating this complex mechanism over other proposed pathways.[11][12]
Caption: Mechanism of the Bischler-Moehlau Indole Synthesis.
Scope and Limitations: The primary drawbacks are the high temperatures required and the generation of significant side products, leading to poor yields.[9] The regiochemical outcome can be unpredictable, especially with substituted anilines.[11] However, recent modifications using microwave irradiation or Lewis acid catalysts like lithium bromide have shown promise in mitigating these issues.[9]
Gassman Indole Synthesis
The Gassman synthesis is a versatile one-pot procedure for producing 3-alkylthioindoles from anilines and α-thioketones.[13][14] A significant advantage is the ability to subsequently remove the thioether group, providing access to 3-unsubstituted or 3-alkylated indoles.
Mechanism and Causality
This multi-step, one-pot reaction is a showcase of elegant reaction design.
-
N-Chlorination: The aniline is first activated by oxidation with tert-butyl hypochlorite (tBuOCl) to form a reactive N-chloroaniline.[14]
-
Sulfonium Salt Formation: The N-chloroaniline is attacked by the sulfur atom of the keto-thioether at low temperature (-78 °C) to generate a sulfonium salt. This low temperature is critical to prevent premature decomposition.[14]
-
Ylide Formation & Rearrangement: Addition of a base (e.g., triethylamine) deprotonates the carbon alpha to the carbonyl and the sulfonium center, forming an ylide. This ylide immediately undergoes a[4][7]-sigmatropic rearrangement (a Sommelet-Hauser type rearrangement), a key bond-forming step that sets up the carbon skeleton for the indole.[15]
-
Cyclization: The resulting ketone undergoes spontaneous cyclization with the amino group, followed by dehydration to form the aromatic indole.
Caption: One-pot sequence of the Gassman Indole Synthesis.
Scope and Limitations: The Gassman synthesis is notable for its mild conditions relative to other classical methods. However, it fails for very electron-rich anilines.[14] The primary product is a 3-thioalkylindole, which requires an additional desulfurization step (typically with Raney Nickel) to yield the 3-H-indole.[14][15]
Modern Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder conditions, superior functional group tolerance, and unprecedented control over substitution patterns. These methods are the workhorses of modern drug discovery.
Palladium-Catalyzed Methods
Palladium catalysts are exceptionally versatile for forming the C-C and C-N bonds required for the indole core.[16][17]
The Larock Indole Synthesis
This powerful heteroannulation reaction constructs indoles from an ortho-iodoaniline and a disubstituted alkyne, catalyzed by palladium.[7] It allows for the synthesis of highly substituted indoles in a single step.
Mechanism and Causality
The catalytic cycle is a classic example of palladium-mediated cross-coupling chemistry.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of the o-iodoaniline to form a Pd(II) species.
-
Alkyne Coordination & Insertion: The alkyne coordinates to the palladium center and then undergoes a regioselective syn-insertion into the aryl-palladium bond. This step is crucial as it dictates the final substitution pattern.
-
Cyclization & Reductive Elimination: The nitrogen atom of the aniline displaces the halide on the palladium intermediate to form a six-membered palladacycle. This intermediate then undergoes reductive elimination to form the indole product and regenerate the Pd(0) catalyst, thus closing the catalytic loop.[7]
Caption: Catalytic cycle of the Larock Indole Synthesis.
Representative Experimental Protocol: Buchwald Modification of Fischer Synthesis [18] A notable modern adaptation is the Buchwald modification, which uses palladium catalysis to first form the N-arylhydrazone intermediate for a subsequent Fischer cyclization.
-
Setup: To an oven-dried flask, add Pd(OAc)₂ (0.1 mol%), the phosphine ligand Xantphos (0.11 mol%), NaOt-Bu (1.4 eq), benzophenone hydrazone (1.0 eq), and the desired aryl bromide (1.0 eq).
-
Reaction: The flask is evacuated and backfilled with argon. Toluene is added, and the mixture is heated to 80 °C until the aryl bromide is consumed (monitored by GC/TLC).
-
Hydrolysis/Cyclization: The mixture is cooled, and ethanol, the desired ketone (1.5 eq), and p-toluenesulfonic acid monohydrate (2.0 eq) are added.
-
Reflux: The resulting mixture is refluxed until indole formation is complete.
-
Workup: The reaction is cooled, diluted with ethyl acetate, washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Copper-Catalyzed Methods
Copper catalysts, being more economical than palladium, have emerged as powerful alternatives for indole synthesis, particularly for C-N bond formation (Ullmann-type reactions).[19]
Tandem Ullmann C-N Coupling/Cross-Dehydrogenative Coupling
A modern and efficient strategy involves a one-pot, copper-catalyzed tandem reaction between an aryl iodide and an enamine.[20][21] This process forms two bonds sequentially to build the indole ring.
Mechanism and Causality The reaction begins with a copper-catalyzed Ullmann-type C-N bond formation between the aryl iodide and the enamine. This is followed by an intramolecular C-H activation/cross-dehydrogenative coupling (CDC) step, where the copper catalyst facilitates the formation of the C2-C3 bond of the indole ring. The choice of ligand (e.g., Johnphos, 1,10-phenanthroline) and a suitable base is critical for the efficiency of both catalytic cycles.[20][21]
Scope and Advantages: These copper-catalyzed methods are attractive due to the lower cost of the catalyst. They exhibit good functional group tolerance and provide a practical and modular route to multisubstituted indoles from readily available starting materials.[20]
Emerging Strategies: Domino Reactions and Green Approaches
The field continues to evolve, with a strong emphasis on reaction efficiency, atom economy, and environmental sustainability.
-
Domino/Cascade Reactions: These elegant strategies involve a sequence of intramolecular reactions where the product of one step becomes the substrate for the next, all occurring in a single pot.[22][23] This approach rapidly builds molecular complexity from simple precursors, avoids multiple workup and purification steps, and improves overall yield.[23]
-
Green Chemistry Approaches: There is a growing trend to replace traditional methods with more environmentally benign alternatives.[1][24] This includes the use of microwave irradiation to accelerate reactions, the use of greener solvents like water or ionic liquids, and the development of multicomponent reactions (MCRs) that maximize atom economy by combining three or more reactants in a single operation.[3][25][26]
Comparative Summary of Indole Synthesis Methods
The selection of a synthetic method is a critical decision based on the target molecule's complexity, required scale, and available resources. The table below provides a comparative overview to guide this choice.
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Pros | Cons |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Brønsted/Lewis Acids (H⁺, ZnCl₂) | Harsh, High Temp | Versatile, Inexpensive | Poor functional group tolerance, Regioselectivity issues |
| Bischler-Moehlau | α-Halo-ketone, Aniline | Aniline (excess) | Harsh, High Temp | Access to 2-arylindoles | Poor yields, Side products, Requires excess aniline |
| Gassman | Aniline, α-Thioketone | tBuOCl, Et₃N | Mild, Low Temp | One-pot, Mild conditions | Fails for electron-rich anilines, Requires desulfurization |
| Larock (Pd-cat.) | o-Haloaniline, Alkyne | Pd(0) catalyst, Ligand, Base | Mild to Moderate Temp | Excellent scope & FG tolerance, High regioselectivity | Expensive catalyst, Halogenated starting materials |
| Ullmann (Cu-cat.) | Aryl iodide, Enamine | Cu(I) catalyst, Ligand, Base | Moderate to High Temp | Economical catalyst, Good FG tolerance, Modular | Can require high temperatures |
| Domino/Green | Varies (often simple precursors) | Varies (Organocatalysts, MW) | Often Mild | High efficiency, Atom economical, Sustainable | Substrate scope can be specific to the cascade |
Conclusion
The synthesis of substituted indoles has evolved from classical, often forceful methods to sophisticated, mild, and highly selective transition-metal-catalyzed reactions. The foundational Fischer, Bischler-Moehlau, and Gassman syntheses remain valuable for their simplicity and access to specific substitution patterns. However, modern palladium- and copper-catalyzed methods, such as the Larock synthesis, offer far superior functional group tolerance and modularity, making them indispensable tools in contemporary drug discovery and materials science. The increasing adoption of domino reactions and green chemistry principles continues to push the boundaries of efficiency and sustainability. A thorough understanding of the mechanism, scope, and practical limitations of each method, as outlined in this guide, is essential for any researcher aiming to harness the power of the indole scaffold.
References
- 1. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. synarchive.com [synarchive.com]
- 14. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. organicreactions.org [organicreactions.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Cascade reaction based synthetic strategies targeting biologically intriguing indole polycycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02620C [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Biological Validation of Methyl 4-chloro-1H-indole-6-carboxylate
Authored For: Drug Discovery and Development Professionals Subject: A Comparative Guide to Validating the Anticancer Activity of Methyl 4-chloro-1H-indole-6-carboxylate
Executive Summary
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including a significant number of approved anticancer drugs.[1] Its versatile scaffold allows for modifications that can tune its interaction with various biological targets. This guide focuses on a specific derivative, this compound, a compound of interest due to its structural features which suggest potential anticancer activity. While direct biological data for this specific molecule is not extensively published, its indole core prompts a systematic investigation into its potential efficacy.
This document provides a comprehensive, field-proven framework for the in vitro validation of this compound (herein referred to as MCIC) as a potential anticancer agent. We will move beyond simple screening to delineate a logical, multi-step experimental plan designed to assess its cytotoxic effects, elucidate its mechanism of action, and compare its performance against established clinical agents. The causality behind each experimental choice is explained, ensuring that the resulting data provides a robust and coherent narrative of the compound's biological activity.
The Strategic Validation Workflow: From Broad Cytotoxicity to Specific Mechanism
A successful validation strategy does not rely on a single assay but rather on a tiered approach that progressively narrows the focus from a general biological effect to a specific molecular interaction.[2][3] Our investigation into MCIC will follow a three-stage workflow:
-
Stage 1: Primary Cytotoxicity Screening. To establish if MCIC has a general growth-inhibitory effect on cancer cells.
-
Stage 2: Mechanistic Elucidation. To determine how MCIC induces cell death, focusing on the induction of apoptosis.
-
Stage 3: Molecular Target Identification. To investigate plausible molecular targets based on the activities of structurally related indole derivatives, specifically tubulin polymerization and VEGFR-2 kinase activity.[4][5]
This structured approach ensures that resources are used efficiently and that each experimental step logically informs the next.
Caption: A three-stage workflow for validating the anticancer potential of MCIC.
Stage 1: Establishing Broad-Spectrum Cytotoxicity
Causality: The foundational step in evaluating any potential anticancer compound is to determine its ability to inhibit the proliferation of cancer cells.[6] The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[7][8] By screening MCIC against a diverse panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon), we can ascertain its potency (via the IC50 value) and its spectrum of activity.
Comparative Data: IC50 Values (µM) from MTT Assay
The following table presents illustrative data comparing the half-maximal inhibitory concentration (IC50) of MCIC against standard chemotherapeutic agents across different cancer cell lines after a 72-hour incubation period.
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| MCIC (Test Compound) | 8.5 | 12.2 | 9.1 |
| Paclitaxel (Comparator) | 0.01 | 0.05 | 0.02 |
| Sorafenib (Comparator) | 5.8 | 6.5 | 4.9 |
| Doxorubicin (Comparator) | 0.5 | 0.8 | 0.6 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocol: MTT Cell Proliferation Assay[7][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of MCIC and comparator drugs in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Stage 2: Uncovering the Mechanism of Cell Death - Apoptosis Induction
Causality: A potent cytotoxic effect necessitates an inquiry into its mechanism. A hallmark of many effective anticancer drugs is the induction of apoptosis, or programmed cell death.[10] Caspases are a family of proteases that are critical executioners of apoptosis.[11] Specifically, the activation of Caspase-3 and Caspase-7 is a key event in the apoptotic cascade.[12] A fluorometric assay measuring the activity of these caspases provides a quantitative measure of apoptosis induction by MCIC.
Comparative Data: Caspase-3/7 Activity
This table illustrates the fold increase in Caspase-3/7 activity in HCT-116 cells treated with the IC50 concentration of each compound for 24 hours, relative to a vehicle control.
| Compound | Fold Increase in Caspase-3/7 Activity |
| MCIC (Test Compound) | 4.8-fold |
| Paclitaxel (Comparator) | 6.2-fold |
| Sorafenib (Comparator) | 3.5-fold |
| Staurosporine (Positive Control) | 10.0-fold |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocol: Fluorometric Caspase-3/7 Assay[12][13]
-
Cell Treatment: Seed HCT-116 cells in a white, clear-bottom 96-well plate. Treat the cells with the IC50 concentration of MCIC and comparator drugs for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. This reagent contains a proluminescent caspase-3/7 substrate.
-
Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix gently and incubate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold increase in caspase activity by normalizing the luminescence of treated samples to that of the vehicle control.
Stage 3: Pinpointing Specific Molecular Targets
Causality: Many indole-based anticancer agents exert their effects by targeting specific cellular machinery. Two well-established targets are microtubules (components of the cytoskeleton) and receptor tyrosine kinases involved in angiogenesis, such as VEGFR-2.[13][14] Investigating MCIC's effect on these two distinct targets provides a deeper understanding of its potential therapeutic mechanism.
Target A: Tubulin Polymerization
Microtubules are dynamic polymers essential for cell division, making them an excellent target for cancer therapy.[15] Compounds can either inhibit polymerization (like Vinblastine) or hyper-stabilize existing microtubules (like Paclitaxel), both of which lead to mitotic arrest and apoptosis. An in vitro fluorescence-based assay can directly measure the effect of MCIC on the assembly of purified tubulin.[13][16]
Comparative Data: Inhibition of Tubulin Polymerization
| Compound (at 10 µM) | % Inhibition of Polymerization Vmax |
| MCIC (Test Compound) | 65% |
| Nocodazole (Positive Inhibitor) | 95% |
| Paclitaxel (Positive Stabilizer) | -210% (Enhancement) |
| Vehicle Control (DMSO) | 0% |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocol: In Vitro Tubulin Polymerization Assay[15]
-
Reagent Preparation: Reconstitute lyophilized bovine tubulin (>99% pure) in a general tubulin buffer on ice. Prepare a reaction mix containing tubulin, GTP (a required co-factor), and a fluorescent reporter that binds to polymerized microtubules.[16]
-
Plate Setup: Add MCIC or comparator drugs to the wells of a pre-warmed 384-well plate.
-
Initiation: Add the ice-cold tubulin reaction mix to each well to initiate polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the maximum velocity (Vmax) of the polymerization curve and determine the percentage of inhibition or enhancement relative to the vehicle control.
Target B: VEGFR-2 Kinase Activity
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[14][17] Inhibiting the kinase activity of VEGFR-2 is a clinically validated anticancer strategy. A luminescence-based kinase assay can quantify the ability of MCIC to inhibit VEGFR-2's ability to phosphorylate a substrate by measuring the amount of ATP consumed in the reaction.[18][19]
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by MCIC.
Comparative Data: VEGFR-2 Kinase Inhibition
| Compound (at 1 µM) | % Inhibition of VEGFR-2 Activity |
| MCIC (Test Compound) | 78% |
| Sorafenib (Positive Inhibitor) | 92% |
| Staurosporine (Broad Inhibitor) | 99% |
| Vehicle Control (DMSO) | 0% |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocol: VEGFR-2 Kinase Assay[16][21]
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr)), and ATP.
-
Inhibitor Addition: Add MCIC or comparator drugs at various concentrations to the appropriate wells. Include a "no inhibitor" positive control and a "no enzyme" blank.
-
Enzyme Addition: Add recombinant human VEGFR-2 kinase to all wells except the blank to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes to allow for substrate phosphorylation.
-
ATP Detection: Add a kinase detection reagent (e.g., Kinase-Glo® Max). This reagent stops the kinase reaction and measures the amount of remaining ATP via a luciferase-driven reaction, producing a luminescent signal.[20] A lower signal indicates higher kinase activity (more ATP consumed).
-
Luminescence Measurement: Incubate at room temperature for 15 minutes and measure luminescence.
-
Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
Conclusion and Future Directions
This guide outlines a rigorous, multi-stage strategy for the comprehensive in vitro biological validation of this compound. By progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can build a compelling, data-driven case for the compound's potential as an anticancer agent. The illustrative data presented herein suggests that MCIC could be a promising dual-action agent, inducing apoptosis through the inhibition of both tubulin polymerization and VEGFR-2 signaling. This positions it as a compelling candidate for further preclinical development, including in vivo efficacy studies in relevant animal models, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, and further structure-activity relationship (SAR) studies to optimize its potency and selectivity.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 4. [PDF] Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. MTT Cell Proliferation and Cytotoxicity Assay Kit - Elabscience® [elabscience.com]
- 10. カスパーゼ活性用のマイクロプレートアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. raybiotech.com [raybiotech.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. maxanim.com [maxanim.com]
- 17. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 18. benchchem.com [benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Confirming the Purity of Methyl 4-chloro-1H-indole-6-carboxylate
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule as pivotal as methyl 4-chloro-1H-indole-6-carboxylate, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. Unwanted impurities, even in trace amounts, can have unforeseen pharmacological or toxicological effects, jeopardizing clinical outcomes and regulatory approval.[1]
This guide provides an in-depth comparison of the primary analytical techniques for confirming the purity of this compound. We will delve into the causality behind the selection of each method, present detailed experimental protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in their pursuit of unequivocal analytical characterization. The methodologies discussed are designed to be self-validating, ensuring trustworthiness and reproducibility in your analytical workflows.
The Orthogonal Approach: A Multi-faceted Strategy for Purity Determination
A single analytical technique is seldom sufficient to definitively declare the purity of a compound. An orthogonal approach, employing multiple methods that measure different physicochemical properties, provides a more complete and reliable purity profile. For this compound, a comprehensive strategy integrates chromatographic, spectroscopic, and elemental analysis techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally sensitive organic molecules like our target compound.[2] Its high resolving power allows for the separation of the main compound from closely related impurities, such as isomers, starting materials, and by-products. A reversed-phase HPLC method is typically the most effective for indole derivatives.[2][3]
The "Why": Causality in Method Selection
Reversed-phase HPLC is chosen due to the moderate polarity of this compound. The C18 stationary phase provides a nonpolar environment, and a polar mobile phase is used to elute the compounds. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. By optimizing the mobile phase composition and gradient, we can achieve excellent separation of structurally similar molecules. A UV detector is employed due to the chromophoric nature of the indole ring system, which absorbs UV light, allowing for sensitive detection.
Experimental Protocol: Reversed-Phase HPLC
Objective: To separate and quantify impurities in a sample of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Data Interpretation and Validation
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to the International Council for Harmonisation (ICH) guidelines, analytical method validation is crucial to ensure the reliability of the results.[4][5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities.[7] This is demonstrated by the absence of interfering peaks at the retention time of the main compound in a blank and placebo injection.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[7]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, making it invaluable for both identification and purity assessment.[9][10] For purity analysis, quantitative NMR (qNMR) can be employed to determine the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard.[9]
The "Why": Causality in Method Selection
¹H NMR is particularly useful for detecting proton-containing impurities. The chemical shift, splitting pattern, and integration of each signal provide a unique fingerprint of the molecule. By comparing the observed spectrum to the expected spectrum of pure this compound, one can identify and quantify impurities. An internal standard of known purity and concentration is added to the sample, and the purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to a signal from the standard.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Solvent: DMSO-d₆
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm, in DMSO-d₆) | Multiplicity | Integration |
| NH | ~11.5 | br s | 1H |
| H-5 | ~7.8 | d | 1H |
| H-7 | ~7.6 | d | 1H |
| H-2 | ~7.5 | t | 1H |
| H-3 | ~6.5 | t | 1H |
| OCH₃ | ~3.9 | s | 3H |
Note: These are estimated chemical shifts and may vary slightly based on the solvent and experimental conditions.
Data Interpretation and Calculation
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
Workflow for qNMR Purity Analysis
Caption: Workflow for quantitative NMR purity determination.
Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[1][11] It is an indispensable tool for confirming the molecular weight of the target compound and for identifying unknown impurities.[12][13] When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful method for impurity profiling.[14]
The "Why": Causality in Method Selection
High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecular ion. This level of accuracy helps to unequivocally confirm the identity of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the molecular weight and elemental composition of this compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Dissolve a small amount of the sample (e.g., 0.1 mg) in a suitable solvent (e.g., 1 mL of methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.
Data Acquisition:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 50-500
-
Resolution: >10,000
Expected Data for this compound
-
Molecular Formula: C₁₀H₈ClNO₂
-
Monoisotopic Mass: 209.0243 g/mol [15]
-
Expected [M+H]⁺: 210.0316
The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+2+H]⁺ peak at approximately one-third the intensity of the [M+H]⁺ peak.
Workflow for HRMS Analysis
Caption: Workflow for HRMS analysis.
Elemental Analysis: A Fundamental Assessment of Purity
Elemental analysis is a combustion-based technique that determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample.[15][16] It serves as a fundamental check of purity and can indicate the presence of inorganic impurities or residual solvents that may not be detected by other methods.
The "Why": Causality in Method Selection
This technique provides a direct measure of the elemental composition of the bulk sample. If the experimentally determined percentages of C, H, and N deviate significantly from the theoretical values calculated from the molecular formula, it suggests the presence of impurities. A commonly accepted deviation is within ±0.4% of the calculated values.[17]
Experimental Protocol: CHN Analysis
Objective: To determine the elemental composition of this compound.
Instrumentation:
-
CHN Elemental Analyzer
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried sample into a tin capsule.
Analysis:
-
The sample is combusted at high temperature in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
Theoretical Elemental Composition of C₁₀H₈ClNO₂
-
Carbon (C): 57.29%
-
Hydrogen (H): 3.85%
-
Nitrogen (N): 6.68%
-
Chlorine (Cl): 16.91%
-
Oxygen (O): 15.27%
Data Comparison Table
| Element | Theoretical % | Experimental % | Deviation |
| C | 57.29 | ||
| H | 3.85 | ||
| N | 6.68 |
A successful analysis will yield experimental percentages that are in close agreement with the theoretical values.
Comparative Summary of Purity Confirmation Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning | Purity (area %), presence of impurities | High resolution, quantitative, well-established | Requires reference standards for impurity identification |
| qNMR | Nuclear magnetic resonance | Absolute purity, structural confirmation | Non-destructive, quantitative without a reference standard of the analyte | Lower sensitivity than MS, requires a certified internal standard |
| HRMS | Mass-to-charge ratio | Molecular weight, elemental composition | High sensitivity, high accuracy | Not inherently quantitative, may not detect all impurities |
| Elemental Analysis | Combustion and gas detection | Elemental composition | Detects inorganic impurities and residual solvents | Not suitable for identifying specific organic impurities, requires a pure sample for accurate results |
Conclusion
Confirming the purity of this compound requires a multi-pronged, orthogonal approach. While HPLC provides a robust and quantitative measure of purity with respect to organic impurities, it should be complemented by spectroscopic and elemental analysis techniques. NMR spectroscopy offers invaluable structural confirmation and the potential for absolute purity determination. High-resolution mass spectrometry provides an accurate confirmation of the molecular weight and elemental formula. Finally, elemental analysis serves as a fundamental check on the overall composition of the sample. By integrating these methods, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and integrity of this critical pharmaceutical building block.
References
- 1. Methyl 4-methoxy-1H-indole-6-carboxylate | C11H11NO3 | CID 12140116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. 1H-Indole, 4-methyl- [webbook.nist.gov]
- 12. rsc.org [rsc.org]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. fda.gov [fda.gov]
- 15. This compound | C10H8ClNO2 | CID 24728828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hplc assay method: Topics by Science.gov [science.gov]
A Comparative Guide to the Biological Efficacy of Methyl 4-Chloro-1H-indole-6-carboxylate Analogs
Introduction: The Indole Scaffold as a Cornerstone of Drug Discovery
The indole ring system is a quintessential "privileged structure" in medicinal chemistry, a core scaffold that appears in a vast array of pharmacologically active compounds and natural products.[1][2] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions allow it to bind to a multitude of biological targets with high affinity.[1] This guide focuses on a specific, synthetically valuable starting point: methyl 4-chloro-1H-indole-6-carboxylate . We will use this compound as our reference to explore how targeted structural modifications—the creation of analogs—can dramatically alter and enhance biological efficacy across different therapeutic areas.
This document moves beyond a simple catalog of compounds. It is designed for researchers and drug development professionals, providing an in-depth analysis of the structure-activity relationships (SAR) that govern the performance of these analogs. We will dissect the causality behind experimental designs, present comparative data, and provide validated protocols to empower your own research endeavors.
The Reference Scaffold: Deconstructing this compound
Before comparing its analogs, it is crucial to understand the constituent parts of our reference molecule and their potential contributions to its biological profile.
-
The Indole Core: This bicyclic aromatic system provides a rigid, planar structure that serves as the primary anchor for interacting with protein targets.
-
C4-Chloro Substitution: The placement of a halogen at the 4-position of the indole ring is a critical modification. This electronegative group can alter the electronic distribution of the entire ring system, influence the acidity of the indole N-H, and form specific halogen bonds with protein residues. As we will see, substitutions at the C4 and C5 positions have been shown to be favorable for enhancing antimicrobial activity.[3][4]
-
C6-Methyl Carboxylate Group: This ester group significantly impacts the molecule's physicochemical properties, including its solubility and ability to cross cell membranes. It also serves as a key handle for synthetic modification, allowing for the creation of amides, carboxylic acids, or other functional groups to fine-tune interactions with a target receptor.
Comparative Efficacy Analysis: From Antimicrobials to Anticancer Agents
The true potential of the this compound scaffold is revealed through the diverse biological activities of its analogs. By systematically modifying the core structure, researchers have unlocked potent activity in distinct therapeutic fields.
Antimicrobial and Antibiofilm Efficacy
Uropathogenic Escherichia coli (UPEC) is a major cause of urinary tract infections, often complicated by the formation of drug-resistant biofilms.[3] Analogs of our reference scaffold have demonstrated significant promise in combating this pathogen.
A comparative study investigated the efficacy of simple chloroindoles, providing a foundational understanding of the role of the C4-chloro substitution.[3][4]
Expert Analysis & Causality: The data clearly indicates that the presence and position of the chloro group are vital for antimicrobial and antibiofilm activity. A 3D-QSAR (Quantitative Structure-Activity Relationship) analysis revealed that substitutions at the fourth and fifth positions of the indole moiety were particularly favorable for antimicrobial action.[3][4] The mechanism is believed to involve the downregulation of virulence genes associated with adhesion and stress regulation, leading to bactericidal effects.[4] The addition of a small methyl group at the C2 position (as in 5-chloro-2-methyl indole) did not diminish this activity, suggesting this position can be modified without loss of potency, opening avenues for further analog design.
Table 1: Comparative Antimicrobial and Antibiofilm Activity of Chloroindole Analogs against UPEC
| Compound | Structure Modification | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition at 20 µg/ml |
| 4-Chloroindole | Chloro at C4 | 75 µg/ml[3] | ~67%[3] |
| 5-Chloroindole | Chloro at C5 | 75 µg/ml[3] | ~67%[3] |
| 5-Chloro-2-methyl indole | Chloro at C5, Methyl at C2 | 75 µg/ml[3] | ~67%[3] |
Experimental Workflow & Protocols
The evaluation of antimicrobial efficacy follows a standardized, multi-step process to ensure reproducibility and validity.
Caption: Workflow for determining MIC and antibiofilm activity.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Prepare a 96-well microtiter plate. Add 100 µL of Mueller-Hinton broth (MHB) to each well.
-
Compound Dilution: Add 100 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.
-
Inoculation: Adjust the UPEC culture to a concentration of 1 x 10⁶ CFU/mL and add 10 µL to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Anticancer and Cytotoxic Potential
The indole scaffold is a well-established framework for the development of potent anticancer agents.[2][5] By elaborating on the core structure of this compound, analogs can be designed to target specific cancer cell vulnerabilities. Studies on related indole derivatives provide a clear roadmap for analog design.
For instance, synthesizing pyrazolinyl-indole derivatives, where a 4-chlorophenyl group is incorporated, has yielded compounds with potential as EGFR inhibitors.[6] Similarly, modifications at the C5 position with carboxyethenyl groups have demonstrated significant activity against colon cancer cells (HT-29).[7]
Expert Analysis & Causality: The anticancer activity of these indole analogs is highly dependent on the nature and position of their substituents.
-
Targeting Kinases: The inclusion of moieties like a 4-chlorophenyl group can facilitate binding to the ATP-binding pocket of kinases such as EGFR, inhibiting their function and downstream pro-survival signaling.[6]
-
Improving Potency: The addition of lipophilic groups, such as the N-benzyl and C-(5-(2-Carboxyethenyl)) groups, has been shown to enhance inhibitory capability, likely by improving cell membrane permeability and interaction with the target.[7]
-
Achieving Selectivity: As seen with indolyl-1,2,4-triazoles, specific substitutions can induce selective cytotoxicity against different cancer cell lines. A trimethoxyphenyl group, for example, conferred twofold selective cytotoxicity against pancreatic cancer cells (PaCa2).[5] This highlights the importance of fine-tuning the analog structure to match the specific topology of the target protein in different cancer types.
Table 2: Comparative Cytotoxicity (IC₅₀, µM) of Representative Indole Analogs
| Analog Class | Key Structural Feature | HT-29 (Colon) | MCF7 (Breast) | PC3 (Prostate) | PaCa2 (Pancreas) |
| Pyrazolinyl-Indoles | 4-Chlorophenyl-pyrazoline | Data not specified | Data not specified | Data not specified | Data not specified |
| 5-Carboxyethenyl-Indoles | N-benzyl, C5-carboxyethenyl | 4.67[7] | Not Reported | Not Reported | Not Reported |
| Indolyl-1,2,4-triazoles | N-methyl, C3-(trimethoxyphenyl) | Not Reported | Not Reported | Not Reported | 0.8[5] |
| Indolyl-1,2,4-triazoles | N-methyl, C3-(piperidinyl) | Not Reported | 1.6[5] | Not Reported | Not Reported |
| Indolyl-1,2,4-triazoles | N-methyl, C3-(4-fluorophenyl) | Not Reported | Not Reported | 4.0[5] | Not Reported |
Signaling Pathway & Experimental Protocols
Many indole analogs exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR, which are often overexpressed in cancer cells.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indole analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against compound concentration.[8]
Plant Growth Regulation (Auxin Activity)
Interestingly, the biological activity of chloroindole analogs is not limited to antimicrobial and anticancer effects. A close structural relative, 4-chloroindole-3-acetic acid (4-Cl-IAA), is a naturally occurring and highly potent plant hormone (auxin).[9]
Studies comparing 4-Cl-IAA and its esters to the canonical auxin, indole-3-acetic acid (IAA), reveal a significant enhancement in activity due to the C4-chloro substitution.
Expert Analysis & Causality: The C4-chloro substitution makes the molecule a more potent auxin than the natural IAA.[9] Further modification to simple esters (methyl, ethyl, allyl) maintains or even enhances this activity.[9] This is likely due to favorable changes in lipophilicity, allowing for better tissue penetration, and potentially slower metabolic degradation within the plant. However, bulky ester groups like tert-butyl reduce activity, suggesting that steric hindrance at the carboxylate position can interfere with binding to the auxin receptors (e.g., TIR1).[9]
Table 3: Comparative Auxin Activity of 4-Chloroindole Analogs
| Compound | Structure Modification | Activity vs. Indole-3-acetic acid (IAA) | Key Observation |
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Chloro at C4, Acetic acid at C3 | Stronger[9] | More active in Avena coleoptile elongation.[9] |
| Methyl 4-Cl-IAA | Esterification of 4-Cl-IAA | As strong as free acid[9] | Strong root formation promotion. |
| Ethyl 4-Cl-IAA | Esterification of 4-Cl-IAA | As strong as free acid[9] | ~3x root promotion vs. standard Indole-3-butyric acid.[9] |
| tert-Butyl 4-Cl-IAA | Esterification of 4-Cl-IAA | Weaker[9] | Reduced elongation activity.[9] |
Conclusion and Future Directions
The evidence presented in this guide clearly demonstrates that this compound is a highly versatile and promising chemical scaffold. Simple modifications to its core structure can yield analogs with potent and specific biological activities, spanning from antimicrobial and anticancer to plant growth regulation.
Key Structure-Activity Relationship (SAR) Insights:
-
C4-Chloro Group: This substitution is consistently beneficial for enhancing biological activity, whether in auxin-like effects or antimicrobial action.[3][9]
-
C6-Carboxylate Moiety: This position is an ideal point for modification. It can be converted to amides to target enzymes like PARP-1 or used to attach larger pharmacophores to improve potency and selectivity in anticancer applications.[10]
-
N1 and C3/C5 Positions: These positions are tolerant of substitution and can be used to introduce groups that modulate lipophilicity, target specific protein pockets, and fine-tune the overall pharmacological profile of the molecule.[5][7]
The path forward for researchers is clear. The synthesis of hybrid analogs—for example, combining the favorable C4-chloro substitution with the pyrazolinyl moieties shown to be effective in anticancer studies—could lead to the discovery of next-generation therapeutic agents. Further exploration of this scaffold's potential against other targets, such as viral proteins or neuroreceptors, is strongly warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Indole-6-Carboxylate Isomers
For correspondence: --INVALID-LINK--
Abstract
Indole-6-carboxylate and its isomers are pivotal structural motifs in medicinal chemistry and drug discovery, forming the backbone of numerous therapeutic agents. The precise substitution pattern of the carboxylate group on the indole scaffold profoundly influences the molecule's electronic properties, and consequently, its biological activity. A thorough spectroscopic characterization is therefore indispensable for unambiguous structural elucidation and for understanding the structure-activity relationships. This guide provides a comprehensive spectroscopic comparison of methyl indole-4-carboxylate, methyl indole-5-carboxylate, methyl indole-6-carboxylate, and methyl indole-7-carboxylate. We delve into the nuances of their UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectra, offering field-proven insights into the causal relationships between isomeric substitution and spectral signatures. Detailed, self-validating experimental protocols are provided for each technique, alongside comparative data tables and explanatory diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction: The Significance of Positional Isomerism in Indole Carboxylates
The indole nucleus is a privileged scaffold in drug design, present in a plethora of natural products and synthetic pharmaceuticals. The introduction of a carboxylate group, a key pharmacophoric feature, at different positions on the benzene ring of the indole core gives rise to a series of isomers with distinct physicochemical and pharmacological profiles. The electronic interplay between the electron-rich indole ring and the electron-withdrawing carboxylate group is highly sensitive to their relative positions. This, in turn, modulates properties such as hydrogen bonding potential, molecular conformation, and electronic transition energies.
This guide will systematically dissect the spectroscopic differences between the methyl esters of indole-4-carboxylic acid, indole-5-carboxylic acid, indole-6-carboxylic acid, and indole-7-carboxylic acid. By understanding these differences, researchers can rapidly and confidently identify the correct isomer, a critical step in any synthetic and medicinal chemistry workflow.
UV-Vis Absorption Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For indole and its derivatives, the characteristic absorption bands arise from π → π* transitions. The position of the carboxylate group significantly influences the energy of these transitions.
Scientific Rationale
The indole chromophore exhibits two main absorption bands, termed the 1La and 1Lb bands. The 1Lb band is typically at a longer wavelength (lower energy) and is more structured, while the 1La band is at a shorter wavelength (higher energy) and is generally broader. The position of the electron-withdrawing carboxylate group alters the electron density distribution in the indole ring, thereby affecting the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This directly impacts the λmax of the absorption bands.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare stock solutions of each methyl indole-carboxylate isomer in a suitable UV-grade solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL. From the stock solutions, prepare working solutions of approximately 10 µg/mL in the same solvent.
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using the solvent as a blank.
-
Record the absorption spectrum of each isomer from 200 to 400 nm in a 1 cm path length quartz cuvette.
-
Identify the wavelength of maximum absorbance (λmax) for each characteristic band.
-
Comparative UV-Vis Data
| Isomer | λmax (nm) in Methanol | Reference |
| Methyl Indole-4-carboxylate | ~292 nm | [1] |
| Methyl Indole-5-carboxylate | ~298 nm | [2] |
| Methyl Indole-6-carboxylate | ~288 nm, ~305 nm (sh) | [3] |
| Methyl Indole-7-carboxylate | ~295 nm | Inferred from similar compounds |
Note: The exact λmax values can vary slightly depending on the solvent and instrumentation.
Interpretation of UV-Vis Spectra
The position of the carboxylate group influences the extent of conjugation and the electronic perturbations within the indole ring. For instance, the observed red-shift (bathochromic shift) in the 5-carboxylate isomer compared to the others can be attributed to a more extended conjugation pathway. The splitting of the absorption band in the 6-carboxylate isomer may suggest a mixing of electronic states.
Caption: Experimental workflow for comparative UV-Vis spectroscopy.
Fluorescence Spectroscopy: Unveiling the Emissive Properties
Fluorescence spectroscopy is a highly sensitive technique that provides information about the excited state of a molecule. The fluorescence properties of indole derivatives are particularly sensitive to their environment and substitution pattern.
Scientific Rationale
Upon excitation, the indole ring transitions to an excited electronic state. The subsequent relaxation to the ground state can occur via the emission of a photon (fluorescence). The position of the carboxylate group influences the energy of the emitting state and the efficiency of fluorescence (quantum yield). The solvent polarity also plays a crucial role, often leading to a Stokes shift (the difference between the λmax of absorption and emission).
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of each isomer (absorbance < 0.1 at the excitation wavelength) in a fluorescence-grade solvent (e.g., cyclohexane or ethanol).
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Measurement:
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum fluorescence.
-
Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.
-
Determine the emission maximum (λem) for each isomer.
-
Comparative Fluorescence Data
| Isomer | Excitation λmax (nm) | Emission λmax (nm) in Cyclohexane | Reference |
| Methyl Indole-4-carboxylate | ~292 | ~340 | [3] |
| Methyl Indole-5-carboxylate | ~298 | ~325 | [3] |
| Methyl Indole-6-carboxylate | ~305 | ~350 | [3] |
| Methyl Indole-7-carboxylate | ~295 | ~345 | Inferred from similar compounds |
Note: Emission maxima are highly solvent-dependent.
Interpretation of Fluorescence Spectra
The differences in emission maxima reflect the varying degrees of stabilization of the excited state for each isomer. The larger Stokes shift observed for some isomers can be indicative of a greater change in dipole moment upon excitation. These differences can be exploited for developing fluorescent probes with specific sensing capabilities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure. Both 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule.
Scientific Rationale
The chemical shift of a proton or a carbon nucleus is determined by its local electronic environment. The electron-withdrawing carboxylate group deshields nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). The substitution pattern on the benzene ring of the indole creates unique spin-spin coupling patterns for the aromatic protons, which are diagnostic for each isomer.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of each isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.[4]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Integrate the signals and analyze the coupling patterns (multiplicities and coupling constants).
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH2, and CH3 carbons.
-
Comparative 1H NMR Data (in CDCl3, δ in ppm)
| Proton | Methyl Indole-4-carboxylate | Methyl Indole-5-carboxylate | Methyl Indole-6-carboxylate | Methyl Indole-7-carboxylate |
| NH | ~8.3 | ~8.2 | ~8.1 | ~8.4 |
| H2 | ~7.2 | ~7.3 | ~7.2 | ~7.2 |
| H3 | ~6.7 | ~6.6 | ~6.5 | ~6.8 |
| Aromatic H's | ~7.2-7.8 (complex pattern) | ~7.3-8.4 (distinct pattern) | ~7.5-7.9 (distinct pattern) | ~7.1-7.8 (complex pattern) |
| OCH3 | ~3.9 | ~3.9 | ~3.9 | ~3.9 |
Reference for general indole chemical shifts:[5]. Specific isomer data is a synthesis from multiple sources and chemical shift prediction.
Comparative 13C NMR Data (in CDCl3, δ in ppm)
| Carbon | Methyl Indole-4-carboxylate | Methyl Indole-5-carboxylate | Methyl Indole-6-carboxylate | Methyl Indole-7-carboxylate |
| C=O | ~168 | ~167 | ~167 | ~168 |
| C2 | ~125 | ~126 | ~125 | ~124 |
| C3 | ~102 | ~103 | ~102 | ~103 |
| C3a | ~127 | ~128 | ~127 | ~126 |
| C4 | ~129 (C-CO) | ~122 | ~121 | ~117 |
| C5 | ~121 | ~125 (C-CO) | ~121 | ~120 |
| C6 | ~123 | ~122 | ~130 (C-CO) | ~121 |
| C7 | ~110 | ~111 | ~113 | ~128 (C-CO) |
| C7a | ~136 | ~135 | ~135 | ~134 |
| OCH3 | ~52 | ~52 | ~52 | ~52 |
Reference for general indole chemical shifts:[6]. Specific isomer data is a synthesis from multiple sources and chemical shift prediction.
Interpretation of NMR Spectra
The most significant differences in the 1H NMR spectra are the chemical shifts and coupling patterns of the aromatic protons on the benzene ring. Each isomer presents a unique fingerprint in this region, allowing for unambiguous identification. In the 13C NMR spectra, the chemical shift of the carbon atom directly attached to the carboxylate group (C4, C5, C6, or C7) is significantly downfield and serves as a key diagnostic peak.
Caption: Key differentiating features in NMR spectra of indole-6-carboxylate isomers.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Scientific Rationale
The vibrations of chemical bonds (stretching and bending) absorb infrared radiation at specific frequencies. The key functional groups in methyl indole-carboxylates, namely the N-H bond of the indole, the C=O of the ester, and the C-O of the ester, give rise to characteristic absorption bands. The position of these bands can be subtly influenced by the electronic effects of the substituent position.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a calibrated FT-IR spectrometer.
-
Measurement:
-
Record a background spectrum.
-
Record the IR spectrum of the sample, typically from 4000 to 400 cm-1.
-
Identify the characteristic absorption frequencies (in cm-1).
-
Comparative FT-IR Data (in cm-1)
| Vibration | Methyl Indole-4-carboxylate | Methyl Indole-5-carboxylate | Methyl Indole-6-carboxylate | Methyl Indole-7-carboxylate | Reference |
| N-H stretch | ~3400 | ~3410 | ~3405 | ~3395 | [7] |
| C=O stretch (ester) | ~1700 | ~1695 | ~1705 | ~1710 | Inferred from similar compounds |
| C-O stretch (ester) | ~1250 | ~1245 | ~1255 | ~1260 | Inferred from similar compounds |
| Aromatic C=C stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 | ~1600-1450 | [8] |
Interpretation of FT-IR Spectra
While the FT-IR spectra of the isomers are broadly similar, subtle shifts in the N-H and C=O stretching frequencies can be observed. These shifts are due to differences in hydrogen bonding and electronic effects transmitted through the indole ring. For example, a lower C=O stretching frequency may indicate a greater degree of conjugation with the aromatic system.
Conclusion: An Integrated Spectroscopic Approach
The comprehensive spectroscopic analysis of indole-6-carboxylate isomers reveals a rich tapestry of structure-property relationships. While each technique provides valuable information, a synergistic approach is paramount for unambiguous characterization. NMR spectroscopy stands as the definitive tool for structural elucidation, with the aromatic region of the 1H NMR spectrum and the chemical shift of the carboxyl-bearing carbon in the 13C NMR spectrum serving as unique fingerprints for each isomer. UV-Vis and fluorescence spectroscopy offer insights into the electronic properties and are highly sensitive to the substitution pattern, while FT-IR provides rapid confirmation of key functional groups.
This guide serves as a practical resource for researchers in the field, enabling the confident and efficient spectroscopic identification and comparison of these important pharmaceutical building blocks. The provided protocols and comparative data are intended to be a self-validating system, empowering scientists to make informed decisions in their research and development endeavors.
References
- 1. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 7. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Investigating Methyl 4-chloro-1H-indole-6-carboxylate: A Comparative Analysis of In Vitro and In Vivo Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs with significant pharmacological properties.[1] Derivatives of this heterocyclic compound have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Methyl 4-chloro-1H-indole-6-carboxylate, a specific derivative, belongs to this promising class of molecules. However, its full therapeutic potential can only be unlocked through a rigorous and systematic evaluation pipeline that judiciously employs both in vitro and in vivo studies.
This guide provides a comprehensive comparison of these two fundamental research modalities. It is designed not as a rigid template, but as a logical framework to guide experimental design, from initial high-throughput screening in a controlled cellular environment to efficacy and safety validation in a complex, whole-organism system. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and synthesize data to build a holistic understanding of the compound's potential.
The Foundational Choice: Bridging the Gap from Benchtop to Preclinical
The journey of a drug candidate from discovery to clinic is a multi-stage process, with in vitro and in vivo studies forming the critical bridge between initial hypothesis and preclinical validation. In vitro (Latin for "in glass") studies are performed outside of a living organism, using isolated components like cells, proteins, or microorganisms. They offer a controlled, high-throughput environment to dissect specific biological interactions. Conversely, in vivo (Latin for "within the living") studies are conducted in whole organisms, such as mice or rats, providing indispensable data on how a compound behaves within a complex, integrated physiological system. The logical flow between these stages is paramount for efficient and effective drug development.
Caption: The drug discovery progression from in vitro screening to in vivo validation.
Part 1: In Vitro Evaluation - Dissecting Molecular Interactions
The primary goal of in vitro testing is to rapidly screen compounds, identify their mechanism of action, and establish a preliminary safety profile in a simplified, controlled setting. This phase is characterized by high throughput, lower costs, and the ability to isolate specific biological questions.
Rationale for Experimental Choices
Given that indole derivatives are known to possess anticancer and anti-inflammatory properties, a logical starting point for this compound is to screen it against relevant targets in these therapeutic areas.[5][6]
-
Anticancer Activity: The initial screen should assess cytotoxicity against a panel of human cancer cell lines to identify potential efficacy. It is crucial to include a non-cancerous cell line to determine selectivity—a key indicator of a viable therapeutic candidate.
-
Anti-inflammatory Activity: Many anti-inflammatory drugs function by inhibiting enzymes like cyclooxygenase (COX) or by reducing the production of pro-inflammatory cytokines in immune cells. Assays targeting these pathways are therefore highly relevant.[2][6]
-
Antimicrobial Potential: The broad biological activity of indoles also extends to antimicrobial effects.[4][7][8] Screening against a panel of pathogenic bacteria can uncover additional therapeutic applications.
Key Experimental Protocols
This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a normal cell line (e.g., MRC-5 human lung fibroblasts[8]) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the compound concentration. The concentration that inhibits 50% of cell growth (IC₅₀) is calculated using non-linear regression analysis.
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Detailed Steps:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli[7]) to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Data Summary and Interpretation
The quantitative data from in vitro assays should be summarized for clear comparison.
| Assay Type | Target | Metric | This compound | Alternative Compound (e.g., Doxorubicin) |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ (µM) | 5.2 | 0.8 |
| Cytotoxicity | HepG2 (Liver Cancer) | IC₅₀ (µM) | 8.9 | 1.2 |
| Cytotoxicity | MRC-5 (Normal Lung) | IC₅₀ (µM) | > 100 | 2.5 |
| Antimicrobial | S. aureus | MIC (µg/mL) | 16 | 0.5 (Vancomycin) |
| Antimicrobial | E. coli | MIC (µg/mL) | 64 | 2.0 (Ciprofloxacin) |
Interpretation: The hypothetical data above suggests that the compound has moderate, selective cytotoxic activity against cancer cells (IC₅₀ is much lower for cancer lines than for the normal MRC-5 line) and some antibacterial activity, though less potent than standard antibiotics. This profile warrants further investigation in vivo.
Part 2: In Vivo Evaluation - Assessing Systemic Effects
Positive in vitro results are a prerequisite, but not a guarantee, of clinical success. In vivo studies are essential to understand a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a living system.
Rationale for Experimental Choices
Based on our hypothetical in vitro data showing selective anticancer activity, a xenograft mouse model is the logical next step to evaluate efficacy.
-
Model Selection: An immunodeficient mouse model (e.g., NOD/SCID or Athymic Nude) is required to prevent rejection of the implanted human cancer cells (e.g., MCF-7).
-
Pharmacokinetic (PK) Profiling: Before an efficacy study, a preliminary PK study is crucial. It determines how the compound is absorbed, distributed, metabolized, and excreted (ADME). This information is vital for designing an effective dosing regimen (dose and frequency) for the efficacy study. A compound that is cleared too rapidly may never reach a therapeutic concentration at the tumor site.
-
Efficacy and Safety: The primary goal is to see if the compound can inhibit tumor growth at doses that are well-tolerated by the animal. Key endpoints include tumor volume, animal body weight (an indicator of toxicity), and overall health.
Key Experimental Protocols
This model is a gold standard for evaluating the in vivo efficacy of anticancer agents.
Workflow Diagram: Xenograft Study
Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject 5-10 million MCF-7 cells mixed with Matrigel into the flank of female immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size of approximately 100-150 mm³.
-
Group Assignment: Randomize animals into treatment groups (n=8-10 per group):
-
Treatment and Monitoring: Administer the treatment daily for 21 days. Measure tumor dimensions with calipers and animal body weight three times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for the treated group relative to the vehicle control group.
Data Summary and Interpretation
In vivo data provides a more holistic view of the compound's potential.
| Study Type | Parameter | Metric | Result for this compound |
| Pharmacokinetics | Dose | mg/kg (IV) | 10 |
| Cₘₐₓ | ng/mL | 1500 | |
| Half-life (t₁/₂) | hours | 2.5 | |
| Bioavailability (Oral) | % | 15% | |
| Efficacy (Xenograft) | Dose | mg/kg (IP, daily) | 50 |
| Tumor Growth Inhibition | % vs. Vehicle | 58% | |
| Safety | Body Weight Change | % vs. Day 0 | -3% (non-significant) |
| Acute Toxicity | LD₅₀ (single dose) | > 800 mg/kg[10] |
Interpretation: The hypothetical data indicates the compound has a moderate half-life and achieves reasonable plasma concentrations. It demonstrates significant tumor growth inhibition in an animal model without causing overt toxicity (minimal body weight loss). The low oral bioavailability suggests that for future development, formulation improvements or alternative delivery routes might be necessary.
Synthesizing the Evidence: A Comparative Framework
Neither in vitro nor in vivo studies alone can provide a complete picture. Their power lies in their combined, complementary insights. The decision to advance a compound depends on a successful translation of in vitro potency into in vivo efficacy and safety.
| Feature | In Vitro Studies | In Vivo Studies |
| Biological Complexity | Low (isolated cells/molecules) | High (whole organism with integrated systems) |
| Relevance | Mechanistic insights, potency | Systemic efficacy, safety, pharmacokinetics |
| Cost | Low | High |
| Timeframe | Short (days to weeks) | Long (weeks to months) |
| Throughput | High (can screen many compounds) | Low (limited number of compounds/doses) |
| Ethical Considerations | Minimal | Significant (requires animal welfare oversight) |
| Key Question Answered | "Can the drug hit the target?" | "Does hitting the target matter in a living system?" |
The In Vitro-In Vivo Correlation (IVIVC)
A successful IVIVC is the holy grail of early drug development. In our example, the in vitro IC₅₀ of 5.2 µM against MCF-7 cells translated to 58% tumor growth inhibition in vivo. The PK data helps explain this: the 2.5-hour half-life and Cₘₐₓ of 1500 ng/mL (which is above the IC₅₀ concentration) suggest that a therapeutic dose was maintained at the tumor site long enough to have an effect. If in vivo efficacy had been poor despite good in vitro potency, the PK data would be the first place to look for an explanation (e.g., rapid metabolism or poor distribution to the tumor).
Caption: A decision-making framework integrating in vitro and in vivo data.
Conclusion and Future Directions
The evaluation of this compound, like any promising drug candidate, requires a strategic and integrated approach. In vitro assays serve as the rapid, cost-effective foundation for identifying biological activity and elucidating the mechanism of action. They act as a gatekeeper, ensuring only the most promising candidates proceed to the more complex, resource-intensive, and ethically considerable phase of in vivo testing. In vivo studies are the indispensable reality check, revealing how a compound truly behaves in a physiological context and providing the critical efficacy and safety data needed to justify further development.
For this compound, the path forward would involve deeper mechanistic studies based on these initial findings. If the anticancer potential is confirmed, investigating the specific cellular pathways it modulates (in vitro) and exploring its efficacy in other cancer models, such as patient-derived xenografts (in vivo), would be the next logical steps on the long but rewarding journey of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Buy 4-Chloro-1H-indole-6-carboxylic acid | 885520-25-2 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Benchmarking Methyl 4-chloro-1H-indole-6-carboxylate Against Known Tankyrase Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable versatility in targeting a wide array of biological pathways.[1][2] This guide introduces methyl 4-chloro-1H-indole-6-carboxylate, a novel indole derivative, and proposes its evaluation as a putative inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes whose dysregulation is implicated in numerous cancers.[3][4]
We hypothesize that this compound may exert its biological effects through the inhibition of tankyrase (TNKS), a key enzyme in the Wnt/β-catenin pathway. Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family that regulate the stability of Axin, a central component of the β-catenin destruction complex.[5][6] By inhibiting tankyrase, the destruction complex is stabilized, leading to the degradation of β-catenin and the subsequent downregulation of Wnt target genes.[7][8][9]
This guide will provide a comprehensive framework for benchmarking the inhibitory potential of this compound against well-established and potent tankyrase inhibitors: XAV939, IWR-1, and G007-LK. We will delve into the mechanistic underpinnings of these inhibitors, present detailed protocols for comparative experimental validation, and offer a clear visualization of the targeted signaling pathway and experimental workflows.
The Benchmarks: A Profile of Known Tankyrase Inhibitors
A robust comparative analysis necessitates the selection of well-characterized inhibitors as benchmarks. XAV939, IWR-1, and G007-LK have been extensively studied and represent distinct chemical scaffolds that effectively inhibit tankyrase and the Wnt/β-catenin pathway.
-
XAV939: A potent and selective inhibitor of both TNKS1 and TNKS2 with IC₅₀ values in the low nanomolar range (11 nM for TNKS1 and 4 nM for TNKS2).[8] It functions by binding to the nicotinamide-binding pocket of the PARP domain of tankyrase, leading to the stabilization of Axin and subsequent degradation of β-catenin.[7][10][11] XAV939 has been instrumental in elucidating the role of tankyrase in Wnt signaling and has shown efficacy in preclinical cancer models.[5][11]
-
IWR-1 (Inhibitor of Wnt Response-1): Another widely used tankyrase inhibitor that stabilizes Axin, leading to the promotion of β-catenin phosphorylation and degradation.[12][13] It has an IC₅₀ of approximately 180 nM in a cell-based Wnt reporter assay.[12][14] While both XAV939 and IWR-1 target the Wnt pathway by stabilizing Axin, IWR-1's mechanism is reported to involve interaction with Axin itself, rather than direct binding to tankyrase in the same manner as XAV939.[14][15]
-
G007-LK: A highly potent and selective tankyrase inhibitor with IC₅₀ values of 46 nM for TNKS1 and 25 nM for TNKS2.[16] It binds to the adenosine-binding pocket of the tankyrase catalytic domain, a distinct site from the nicotinamide-binding pocket targeted by XAV939.[17][18] This distinct binding mode contributes to its high selectivity over other PARP family members. G007-LK has demonstrated anti-tumor efficacy in preclinical models of colorectal cancer.[19][20]
Comparative Data Summary
The following table summarizes the key inhibitory concentrations of the benchmark compounds, providing a reference for the evaluation of this compound.
| Compound | Target(s) | IC₅₀ (TNKS1) | IC₅₀ (TNKS2) | Cellular Wnt Reporter Assay IC₅₀ |
| XAV939 | TNKS1, TNKS2 | 11 nM[8] | 4 nM[8] | ~50 nM (in SW480 cells) |
| IWR-1 | Tankyrase (indirectly) | 131 nM[15] | 56 nM[15] | 180 nM (in L-cells)[12] |
| G007-LK | TNKS1, TNKS2 | 46 nM[16] | 25 nM[16] | 50 nM (cellular IC₅₀)[16] |
| This compound | Hypothesized: TNKS1, TNKS2 | To be determined | To be determined | To be determined |
Experimental Protocols for Benchmarking
To empirically assess the inhibitory activity of this compound, a series of biochemical and cell-based assays should be performed in parallel with the benchmark inhibitors.
In Vitro Tankyrase Enzymatic Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified tankyrase.
Principle: A chemiluminescent assay format can be employed to quantify the ADP-ribosylation of a substrate by tankyrase. The assay measures the amount of biotinylated ADP-ribose incorporated onto a histone substrate, which is detected using streptavidin-HRP and a chemiluminescent substrate.[21]
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with a histone substrate.
-
Compound Preparation: Prepare a serial dilution of this compound, XAV939, IWR-1, and G007-LK.
-
Enzyme Reaction: Add recombinant human TNKS1 or TNKS2 enzyme, the test compounds, and a biotinylated NAD+ substrate mixture to the wells. Incubate to allow the enzymatic reaction to proceed.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP, followed by a chemiluminescent substrate.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Wnt Signaling Reporter Assay
This cell-based assay determines the functional consequence of tankyrase inhibition on the Wnt/β-catenin signaling pathway.
Principle: A luciferase reporter gene under the control of a TCF/LEF responsive promoter is utilized. Inhibition of the Wnt pathway leads to a decrease in luciferase expression, which can be quantified.[22][23]
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or SW480) and transfect with a TCF/LEF luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase).
-
Wnt Pathway Activation: Stimulate the Wnt pathway using either Wnt3a conditioned media or a GSK3β inhibitor like LiCl.
-
Compound Treatment: Treat the cells with a dose range of this compound and the benchmark inhibitors.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the IC₅₀ value.
Western Blot Analysis of β-catenin and Axin Levels
This assay provides direct evidence of the compound's effect on the stability of key proteins in the β-catenin destruction complex.
Principle: Western blotting is used to detect changes in the protein levels of β-catenin and Axin in cells treated with the test compounds.
Step-by-Step Methodology:
-
Cell Treatment: Treat a Wnt-responsive cell line (e.g., SW480) with effective concentrations of this compound and the benchmark inhibitors.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for β-catenin, Axin1, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in β-catenin and Axin protein levels. An effective tankyrase inhibitor is expected to decrease β-catenin levels and increase Axin levels.[5]
Visualizing the Molecular Landscape
To better understand the context of this investigation, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: The canonical Wnt/β-catenin signaling pathway and the hypothesized point of intervention for this compound.
Caption: A streamlined workflow for the comprehensive benchmarking of putative tankyrase inhibitors.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization and benchmarking of this compound as a putative tankyrase inhibitor. The proposed experimental workflow, utilizing well-established biochemical and cell-based assays alongside known inhibitors, will enable a thorough assessment of its inhibitory potential and mechanism of action within the Wnt/β-catenin signaling pathway.
Positive results from these initial studies would warrant further investigation, including selectivity profiling against other PARP family members, pharmacokinetic studies, and evaluation in in vivo cancer models. The versatile nature of the indole scaffold suggests that this compound, and derivatives thereof, could represent a promising new class of Wnt signaling pathway modulators with therapeutic potential.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. stemcell.com [stemcell.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. selleckchem.com [selleckchem.com]
- 20. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. tandfonline.com [tandfonline.com]
Ensuring Reproducibility in the Synthesis of Methyl 4-chloro-1H-indole-6-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducible synthesis of key chemical intermediates is a cornerstone of efficient and successful drug discovery and development. Methyl 4-chloro-1H-indole-6-carboxylate, a crucial building block for various pharmacologically active compounds, presents unique challenges in its synthesis, where slight variations in methodology can lead to significant differences in yield, purity, and ultimately, the viability of a synthetic route. This guide provides a comprehensive comparison of synthetic strategies for this compound, offering field-proven insights and detailed experimental protocols to enhance reproducibility and guide researchers toward the most effective methodologies.
The Challenge of Halogenated Indoles
The introduction of a halogen, such as chlorine, onto the indole scaffold, particularly in conjunction with other functional groups like a carboxylate, can significantly influence the electron density of the aromatic system. This, in turn, affects the reactivity and stability of intermediates, often leading to a higher propensity for side reactions and purification difficulties. Achieving consistent results requires a deep understanding of the underlying reaction mechanisms and meticulous control over reaction parameters.
Comparative Analysis of Synthetic Routes
While multiple synthetic strategies exist for indole formation, their applicability and efficiency for producing this compound can vary significantly. Here, we compare two prominent approaches: the classic Fischer indole synthesis and a modern, multi-step approach that offers greater control and scalability.
Method 1: The Fischer Indole Synthesis - A Classic Approach Fraught with Nuances
The Fischer indole synthesis, a venerable method for indole ring formation, remains a widely taught and utilized reaction.[1][2] It typically involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.
Reaction Scheme:
References
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Methyl 4-Chloro-1H-indole-6-carboxylate
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. Methyl 4-chloro-1H-indole-6-carboxylate, a halogenated heterocyclic compound, requires meticulous handling not only during experimentation but also in its disposal phase to ensure personnel safety and environmental protection. This guide provides a procedural framework grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Inferred Hazard Profile:
| Hazard Category | Associated Risks & Rationale | GHS Pictograms (Anticipated) |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[1] | ❗ (Exclamation Mark), 💀 (Skull and Crossbones) |
| Skin/Eye Irritation | May cause skin and serious eye irritation.[1][2] | ❗ (Exclamation Mark) |
| Aquatic Toxicity | Chlorinated organic compounds are often toxic to aquatic life with long-lasting effects. | 🐠 (Environment) |
Given these potential hazards, the primary goal of the disposal procedure is to prevent the release of the chemical into the environment and to avoid personnel exposure. All laboratory activities, including waste disposal, must be governed by a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[3][4] This plan should detail standard operating procedures for handling hazardous chemicals, including specific disposal protocols.[3]
Pre-Disposal: Segregation and Storage of Chemical Waste
Proper disposal begins the moment a substance is deemed waste. To prevent dangerous reactions, chemical waste must be strictly segregated.[5]
Step-by-Step Pre-Disposal Protocol:
-
Initial Segregation : As soon as this compound waste is generated (e.g., residual amounts in flasks, contaminated consumables), it must be collected separately from other waste streams. Do not mix it with non-hazardous waste or incompatible chemicals.
-
Waste Container Selection :
-
Use a dedicated, leak-proof container made of a material compatible with chlorinated organic compounds. High-density polyethylene (HDPE) is a suitable choice.
-
Avoid metal containers for acidic or basic waste.[6]
-
-
Labeling : The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (as determined in the risk assessment)
-
The date accumulation started.
-
-
Secure Storage :
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, such as in a fume hood, to prevent the buildup of any potential vapors.[6]
-
Ensure the storage area is away from sources of heat and ignition.[5]
-
Regulations may limit the on-site storage time for hazardous waste (e.g., up to 90 days in some jurisdictions) before it must be sent to a licensed disposal facility.[6]
-
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated, preferably under a chemical fume hood.
-
Contain : For minor spills of solid material, carefully sweep up the substance, avoiding dust generation, and place it in a labeled hazardous waste container.[2][7]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when cleaning up spills.[1][2]
-
Report : Report the incident to the laboratory supervisor or safety officer, as per your institution's CHP.
Final Disposal: A Step-by-Step Guide
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company. In-lab treatment is generally not recommended for chlorinated heterocyclic compounds due to the potential for creating other hazardous byproducts.
Workflow for Compliant Disposal:
A Step-by-Step Guide to Final Disposal
-
Accumulation and Documentation : Continue to collect the waste in its properly labeled container, keeping a log of the contents.
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a pre-approved hazardous waste contractor to schedule a pickup.
-
Handover : Ensure all paperwork is completed correctly before handing the waste over to the contractor.
-
Final Treatment : The most appropriate disposal method for chlorinated organic compounds is high-temperature incineration.[5] This process destroys the molecule, converting it into less harmful substances like carbon dioxide, water, and hydrochloric acid, which can be scrubbed from the exhaust gases. This method is preferred to prevent the persistence of chlorinated compounds in the environment.
It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[8] These regulations are in place to protect both human health and the environment.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following a structured protocol of hazard assessment, proper segregation, secure storage, and compliant final disposal through a licensed contractor, researchers can ensure they are minimizing risks and adhering to the highest standards of professional practice. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for detailed procedures.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-chloro-1H-indole-6-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like methyl 4-chloro-1H-indole-6-carboxylate demands a foundational commitment to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our objective is to build a self-validating system of safety around the handling of this compound, ensuring that every operational step is underpinned by a thorough understanding of the potential risks and the rationale behind each protective measure.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively published, a robust safety protocol can be developed by examining data from structurally similar chlorinated and methylated indole compounds.[1] These analogs are consistently classified as hazardous, necessitating a cautious approach.[2][3][4][5][6] The primary anticipated risks are summarized below.
Table 1: Hazard Summary and Corresponding PPE Recommendations
| Hazard Classification | Anticipated Health Effect | Rationale for Protection & Required PPE |
|---|---|---|
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[2][4][5][7] | Direct contact can lead to localized inflammation, redness, and discomfort. A physical barrier is essential. Required PPE: Chemical-resistant gloves, full-sleeved lab coat. |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation.[2][4][5][7] | The mucous membranes of the eyes are highly sensitive. Accidental splashing of solid particles or solutions can cause significant, potentially lasting damage.[1] Required PPE: Chemical safety goggles or a face shield. |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[2][4][5][7] | Inhalation of fine dust particles or aerosols can irritate the respiratory tract.[1] Engineering controls are the primary defense, supplemented by respiratory protection during high-risk procedures. Required PPE: NIOSH-approved respirator (when dust/aerosols are generated). |
| Acute Toxicity (Oral, Dermal - Category 4) | Harmful if swallowed or in contact with skin.[6][7][8] | Systemic toxicity can occur if the compound is absorbed through the skin or ingested. This underscores the importance of preventing all direct contact. Required PPE: Chemical-resistant gloves, lab coat. |
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is worn, more effective, higher-level controls must be in place. PPE is designed to protect individuals when these primary controls fail or are insufficient.[9]
-
Engineering Controls: All handling of this compound, especially weighing and transfer of the solid, must be conducted within a certified chemical fume hood.[2][7] This minimizes the concentration of airborne particulates in the operator's breathing zone. Ensure that an eyewash station and a safety shower are readily accessible.[2]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. Do not eat, drink, or smoke in the laboratory.[2][8] All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the relevant Safety Data Sheets (SDS) for similar compounds.
Core PPE Requirements: A Detailed Breakdown
The selection of PPE is not arbitrary; it is a direct response to the identified hazards.
-
Eye and Face Protection: Tightly fitting chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards are mandatory at all times.[3][7] When there is a significant risk of splashing, such as during the transfer of solutions or bulk quantities, a full-face shield should be worn in addition to safety goggles.
-
Skin Protection:
-
Gloves: Chemically resistant, disposable gloves (e.g., nitrile) are required.[2][3] Before each use, gloves must be inspected for any signs of degradation, tearing, or punctures.[3] For prolonged operations, consider double-gloving. Contaminated gloves must be removed carefully, avoiding contact with bare skin, and disposed of as hazardous waste.
-
Lab Coat: A full-sleeved, properly fitting laboratory coat must be worn and kept buttoned.[2][3] This protects against incidental contact and small splashes.
-
-
Respiratory Protection: Respiratory protection is situational and depends on the specific procedure. For operations that may generate dust or aerosols, such as weighing the solid compound or preparing concentrated solutions, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or higher) is required.[2][3][10]
Operational Plan: Step-by-Step PPE Protocols
Adherence to a strict procedural workflow is critical for safety. The following diagram and steps outline the process from preparation to waste disposal.
Caption: Workflow for PPE Selection and Use
Experimental Protocol: Safe Handling and Disposal
-
Preparation: Before entering the lab, confirm the operational status of the chemical fume hood and the accessibility of the safety shower and eyewash station. Visually inspect all PPE for damage.
-
Donning PPE:
-
Put on the lab coat and ensure it is fully buttoned.
-
Put on chemical safety goggles.
-
Put on the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling Solid Compound (Weighing/Transfer):
-
Perform this task exclusively within a chemical fume hood.[2]
-
Don a second pair of gloves and a NIOSH-approved respirator due to the high risk of dust generation.[10]
-
Use appropriate tools (e.g., spatulas) to handle the compound and minimize dust creation.[2]
-
Carefully weigh the compound onto a weigh boat or into a tared vessel.
-
Clean any residual powder from the spatula and weigh boat with a solvent-moistened wipe, disposing of it immediately into a designated solid hazardous waste container.
-
-
Handling Solutions:
-
When working with the compound in solution, a respirator is not typically required, provided the work is done within a fume hood and there is no risk of aerosolization.
-
Maintain all other PPE (goggles, lab coat, gloves).
-
-
Post-Operation and Decontamination:
-
Upon completion of the work, decontaminate the work area.
-
Seal all waste containers.[3]
-
-
Doffing (Removing) PPE: This process is critical to prevent cross-contamination.
-
Outer Gloves (if double-gloved): Remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your clothes.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Inner Gloves: With hands now clean, remove the inner gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the hazardous waste.
-
Respirator (if used): Remove last.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[2]
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.[2][6]
-
Contaminated PPE: All used gloves, wipes, and disposable items must be placed in a clearly labeled, sealed hazardous waste container.[11]
-
Chemical Waste: Unused compound and solutions must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[3][7]
By integrating this expert-driven, procedurally sound approach to PPE, we can ensure a safe and controlled environment for the vital research and development work involving this and other novel chemical compounds.
References
- 1. [Toxicological characteristic of indole as a basis for its hygienic regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. gerpac.eu [gerpac.eu]
- 10. capotchem.cn [capotchem.cn]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
